molecular formula C22H22O12 B14758333 6-Methoxykaempferol 3-O-galactoside

6-Methoxykaempferol 3-O-galactoside

Cat. No.: B14758333
M. Wt: 478.4 g/mol
InChI Key: PMKDGKVUENNUGX-UFJVGALSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxykaempferol 3-O-Galactoside is a specialized methoxylated flavonol galactoside identified in plant species such as Flaveria bidentis . This compound belongs to the kaempferol family, a class of flavonols recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties . The specific presence of a methoxy group at the 6-position and a galactose sugar at the 3-position defines its unique chemical structure and may influence its bioavailability, metabolic fate, and biological interactions compared to other glycosylated flavonoids . This compound is offered as a high-purity standard for use in phytochemical and analytical research. It serves as a critical reference standard for the identification and quantification of this specific metabolite in complex plant extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry . Furthermore, it is an essential tool for researchers investigating the structure-activity relationships of flavonoids. Studying derivatives like this compound helps elucidate how specific modifications, such as methoxylation and the type of glycosidic bond, modulate key pharmacological parameters including metabolic stability, cellular uptake, and potency against molecular targets . Research into related kaempferol derivatives has shown the ability to modulate pivotal cell signaling pathways, such as NF-κB, p38 MAPK, and AKT, which are implicated in inflammation, apoptosis, and cellular proliferation . Application Note: This product is intended for phytochemical analysis, drug discovery research, and biochemical studies in a controlled laboratory environment. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. It must be handled by qualified professionals in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1

InChI Key

PMKDGKVUENNUGX-UFJVGALSSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

Foundational & Exploratory

6-Methoxykaempferol 3-O-galactoside in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-galactoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. This document serves as an in-depth technical guide, summarizing the current state of knowledge regarding its role in traditional medicine, its biological activities, and the experimental methodologies used to investigate its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural compounds in modern therapeutics.

Traditional Medicine Context

This compound has been isolated from Anvillea garcinii, a plant species belonging to the daisy family.[1] In traditional medicine, particularly in the Arab region and North Africa, Anvillea garcinii is utilized for a variety of ailments. Traditional uses include the treatment of hemorrhagic diarrhea, gastrointestinal disorders, hepatitis, pulmonary diseases, and the common cold.[1][2][3] Many of these conditions have an underlying inflammatory component, suggesting that the traditional use of this plant may be linked to its anti-inflammatory constituents, such as this compound. The plant is typically found in dry, rocky areas and along the coast.[4]

Biological Activities and Quantitative Data

The primary biological activity of this compound that has been quantitatively evaluated is its anti-inflammatory effect. Research has shown that this compound can reduce the production of reactive oxygen species (ROS) in human neutrophils.[1] While extensive quantitative data for other biological activities such as antioxidant and anticancer effects are not available for this specific glycoside, the aglycone, kaempferol (B1673270), and its other glycosides have demonstrated a broad range of biological activities.[5][6]

Biological ActivityAssayCell Line/SystemIC50 / ResultReference
Anti-inflammatory Reduction of ROS production in f-MLP-stimulated human neutrophilsHuman neutrophils18.1 μM[1]
Anti-inflammatory Reduction in IL-8 production in LPS-stimulated human neutrophilsHuman neutrophilsActivity reported, but quantitative data not specified[1]

Experimental Protocols

Detailed experimental protocols for the isolation and bioassays of this compound are not extensively published. However, based on common methodologies for flavonoid glycosides, the following protocols can be inferred.

General Protocol for Isolation and Purification of Flavonoid Glycosides

A general methodology for the extraction and isolation of kaempferol glycosides from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Anvillea garcinii) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 60% ethanol), through maceration at room temperature.

  • Fractionation: The crude extract is then subjected to fractionation using column chromatography with a non-polar resin (e.g., MCI gel), eluting with a gradient of increasing polarity (e.g., water to methanol).

  • Purification: The fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography and silica (B1680970) gel column chromatography.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).[7][8]

Protocol for In Vitro Anti-inflammatory Assay: ROS Production in Neutrophils

The following is a generalized protocol for measuring the effect of a compound on reactive oxygen species (ROS) production in stimulated neutrophils, based on the brief description available.[1]

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation.

  • Cell Stimulation: The isolated neutrophils are stimulated with a pro-inflammatory agent, such as N-formyl-methionyl-leucyl-phenylalanine (f-MLP), to induce an oxidative burst and ROS production.

  • Compound Treatment: The stimulated neutrophils are incubated with various concentrations of this compound.

  • ROS Detection: ROS production is measured using a luminol-dependent chemiluminescence assay. The chemiluminescence is monitored over time.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the ROS production, is calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the anti-inflammatory effects of its aglycone, kaempferol, and other kaempferol glycosides are known to involve the inhibition of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12]

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely mechanism of action for this compound based on the known effects of kaempferol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Compound 6-Methoxykaempferol 3-O-galactoside Compound->IKK Inhibits Compound->MAPK_pathway Inhibits NFkB_n NF-κB Genes Pro-inflammatory Genes (e.g., IL-8, TNF-α) NFkB_n->Genes Induces transcription IkB_NFkB->NFkB_n NF-κB translocates

Figure 1: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds from a natural source is depicted below.

G Plant Plant Material (Anvillea garcinii) Extraction Extraction Plant->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification Fractionation->Purification Compound 6-Methoxykaempferol 3-O-galactoside Purification->Compound Structure Structure Elucidation (NMR, MS) Compound->Structure Bioassay Bioactivity Screening (e.g., Anti-inflammatory) Compound->Bioassay

References

Discovery and characterization of "6-Methoxykaempferol 3-O-galactoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-O-galactoside is a naturally occurring flavonol glycoside. This technical guide provides a comprehensive overview of its discovery, characterization, and known biological activities. While research on this specific glycoside is limited, this document compiles the available information and draws comparisons with closely related, well-studied analogs to highlight its potential for further investigation in drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. Among these, kaempferol (B1673270) and its glycosides are of significant interest due to their antioxidant, anti-inflammatory, and potential anticancer properties. The addition of a methoxy (B1213986) group and a sugar moiety, such as galactose, to the kaempferol backbone can significantly alter its solubility, bioavailability, and pharmacological effects. 6-Methoxykaempferol 3-O-galactoside (CAS No. 72945-43-8) is one such derivative, and this guide aims to consolidate the current knowledge on this compound.

Discovery and Natural Occurrence

This compound has been identified as a natural product in a few plant species. Its isolation has been reported from:

  • Flaveria bidentis (L.) Kuntze : A plant belonging to the Asteraceae family.[1]

  • Anvillea garcinii : Another member of the Asteraceae family.[2]

While its presence is confirmed in these species, detailed studies on its abundance and distribution within the plant kingdom are not extensively documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C22H22O12[3]
Molecular Weight 478.4 g/mol [3]
CAS Number 72945-43-8[3]

Experimental Protocols

Isolation by High-Performance Counter-Current Chromatography (HPCCC)

A study by Wei et al. (2011) successfully used HPCCC to separate a mixture of hyperoside (B192233) (quercetin-3-O-galactoside) and 6-methoxykaempferol-3-O-galactoside from a crude extract of Flaveria bidentis.[4]

Experimental Workflow for Flavonoid Separation

G plant_material Flaveria bidentis (Plant Material) extraction Crude Extract Preparation plant_material->extraction hpccc HPCCC Separation (Ethyl acetate-methanol-water 10:1:10, v/v) extraction->hpccc fraction Fraction containing Hyperoside and 6-Methoxykaempferol 3-O-galactoside hpccc->fraction hplc HPLC Analysis fraction->hplc

Caption: Workflow for the separation of a fraction containing this compound.

Protocol Details (for the mixed fraction):

  • Plant Material : Crude extract of Flaveria bidentis.

  • Instrumentation : High-Performance Counter-Current Chromatography (HPCCC).

  • Solvent System : A two-phase solvent system composed of ethyl acetate-methanol-water (10:1:10, v/v/v) was employed for the separation.[4]

  • Result : This method yielded a fraction containing a mixture of hyperoside and 6-methoxykaempferol-3-O-galactoside with over 98% purity.[5][6] Further purification steps to isolate pure this compound from this mixture were not detailed.

Structural Characterization

Specific NMR and mass spectrometry data for the complete structural elucidation of this compound are not available in the reviewed literature. For comparative purposes, the characterization data for the closely related 6-Methoxykaempferol 3-O-rutinoside are provided below. It is anticipated that the signals for the 6-methoxykaempferol aglycone would be similar, with differences arising from the sugar moiety.

Table of Spectroscopic Data for 6-Methoxykaempferol 3-O-rutinoside (for comparison)

TechniqueKey Observations
¹H NMR Signals corresponding to the A and B rings of the kaempferol backbone, a methoxy group, and protons of the rutinoside (glucose and rhamnose) sugar units.
¹³C NMR Carbon signals confirming the kaempferol skeleton, the methoxy group, and the two sugar moieties.
Mass Spec. Molecular ion peak consistent with the chemical formula of the rutinoside derivative.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, a computational study has identified it as a potential modulator of Sirtuin 5 (SIRT5).

Potential Inhibition of SIRT5

A molecular docking study investigating natural products as potential SIRT5 modulators identified this compound as a compound with a high binding affinity to the SIRT5 active site.[7][8]

  • SIRT5 is a mitochondrial sirtuin that plays a crucial role in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, through its deacylase activity (desuccinylase, demalonylase, and deglutarylase).[7]

  • Dysregulation of SIRT5 has been implicated in several diseases, making it a potential therapeutic target.[7]

Proposed SIRT5 Inhibition Pathway

G Compound 6-Methoxykaempferol 3-O-galactoside SIRT5 SIRT5 Compound->SIRT5 Inhibition Product Deacylated Substrate SIRT5->Product Deacylation Substrate Acylated Substrate Substrate->SIRT5 Metabolism Metabolic Pathways (e.g., Urea Cycle, FAO) Product->Metabolism

Caption: Proposed inhibitory action of this compound on SIRT5.

This in silico finding suggests that this compound warrants further experimental investigation to validate its SIRT5 inhibitory activity and to explore its therapeutic potential in metabolic disorders.

Inferred Activities from Analogs

The biological activities of the closely related analogs, 6-Methoxykaempferol 3-O-glucoside and 3-O-rutinoside, have been more extensively studied. These compounds have demonstrated a range of effects, including:

  • Anti-proliferative activity against cancer cells (for the aglycone, 6-Methoxykaempferol).[9]

  • Anti-inflammatory properties .

  • Antioxidant effects .

It is plausible that this compound may exhibit similar biological activities, although this requires experimental confirmation.

Summary and Future Directions

This compound is a known natural product whose full biological potential remains largely unexplored. The available data, primarily from phytochemical screening and a single computational study, suggest that it is a promising candidate for further research.

Key areas for future investigation include:

  • Development of optimized isolation and purification protocols to obtain the pure compound in sufficient quantities for detailed studies.

  • Complete structural elucidation using modern spectroscopic techniques (NMR, HR-MS).

  • In vitro and in vivo validation of its predicted SIRT5 inhibitory activity.

  • Comprehensive screening for other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.

  • Elucidation of the specific signaling pathways modulated by this compound.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to build upon, paving the way for a more thorough understanding of this compound and its potential therapeutic applications.

References

6-Methoxykaempferol 3-O-galactoside: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-O-galactoside, a flavonoid glycoside, is a natural compound of emerging scientific interest. While research on this specific glycoside is nascent, the therapeutic potential of its aglycone, 6-methoxykaempferol (also known as rhamnazin), and related kaempferol (B1673270) glycosides has been more extensively explored. This technical guide consolidates the current understanding of the potential therapeutic targets of 6-Methoxykaempferol 3-O-galactoside, drawing from studies on its constituent parts and structurally similar molecules. The primary areas of therapeutic promise include oncology, inflammation, and conditions linked to oxidative stress. This document provides an in-depth overview of the molecular pathways implicated, quantitative data from relevant studies, and detailed experimental protocols for assessing its bioactivity.

Potential Therapeutic Targets and Mechanisms of Action

The biological activities of this compound are believed to be mediated through the modulation of key cellular signaling pathways. The primary targets identified in the literature for the aglycone and related glycosides are centered around the regulation of inflammatory responses, cellular proliferation and survival, and the antioxidant defense system.

Anti-Inflammatory and Immunomodulatory Effects

A significant body of evidence points towards the potent anti-inflammatory properties of rhamnazin (B190346) and other kaempferol glycosides. The primary mechanism involves the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] Rhamnazin has been shown to alleviate pulmonary disorders by inhibiting NF-κB activation.[1] Similarly, other kaempferol glycosides suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3] One study on kaempferol-3-O-rutinoside identified a novel anti-inflammatory mechanism involving direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which in turn interferes with the TLR4-NF-κB pathway. Kaempferol-3-O-sophoroside has also been observed to suppress LPS-induced TNF-α production and NF-κB activation in endothelial cells.

Antioxidant Activity and Nrf2 Pathway Activation

The antioxidant properties of 6-methoxykaempferol and its glycosides are well-documented and are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[1][4] Rhamnazin is a known activator of the Nrf2 pathway; it promotes the dissociation of Nrf2 from its inhibitor, Keap1, by reacting with a specific cysteine residue on Keap1.[1] This leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This activation of the Nrf2/HO-1 pathway contributes significantly to the in vivo antioxidant effects observed with rhamnazin.[1]

Anti-Cancer Activity

The anti-cancer potential of 6-methoxykaempferol and related compounds has been demonstrated in various cancer cell lines. 6-Methoxykaempferol exhibits anti-proliferative effects against colon (DLD-1) and lung (A549) cancer cells. Kaempferol and its glycosides have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in tumor cells.[7][8][9] A closely related compound, kaempferol 3-O-β-D-galactopyranoside (trifolin), has been shown to inhibit the proliferation of non-small cell lung cancer (NCI-H460) cells and induce apoptosis through both intrinsic and extrinsic pathways.[10] The anti-cancer effects of kaempferol have been linked to the modulation of several signaling pathways, including PI3K/Akt and MAPK.

Quantitative Data

The following table summarizes the available quantitative data on the anti-proliferative activity of 6-methoxykaempferol and related kaempferol glycosides against various cancer cell lines.

CompoundCell LineActivityIC50 ValueReference
6-MethoxykaempferolDLD-1 (Colon)Anti-proliferative101.8 µM
6-MethoxykaempferolA549 (Lung)Anti-proliferative125.1 µM
6-MethoxykaempferolMCF-7 (Breast)Anti-proliferative>200 µM
KaempferolHepG2 (Liver)Anti-proliferative30.92 μM[9]
KaempferolCT26 (Colon)Anti-proliferative88.02 μM[9]
KaempferolB16F1 (Melanoma)Anti-proliferative70.67 μM[9]
KaempferolA549 (Lung)Cytotoxicity35.80 ± 0.4 µg/ml[11]
KaempferolMCF-7 (Breast)Cytotoxicity90.28 ± 4.2 µg/ml[11]
Kaempferol-3-O-β-D-galactopyranosideNCI-H460 (Lung)Anti-proliferative<50% viability at 50 µM (48h)[10]
Kaempferol-3-O-alpha-L-rhamnosideEAC (Ehrlich ascites carcinoma)Cell growth inhibition70.89 ± 6.62% at 50 mg/kg[12]

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Methoxykaempferol 6-Methoxykaempferol 3-O-galactoside TLR4 TLR4 6_Methoxykaempferol->TLR4 Inhibition LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Methoxykaempferol 6-Methoxykaempferol (Rhamnazin) Keap1 Keap1 6_Methoxykaempferol->Keap1 Modification of Cys151 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_n->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Figure 2: Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocols

The following are representative, detailed methodologies for assessing the key biological activities of this compound.

In Vitro Anti-proliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., DLD-1, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0-200 µM). The cells are treated with these concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity (Nitric Oxide and Cytokine Measurement)

Objective: To evaluate the inhibitory effect of the compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of the compound.[9][12]

Methodology:

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Assay Procedure: 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a dose-response curve.

Conclusion

While direct evidence for the therapeutic targets of this compound is still emerging, a strong rationale for its potential in oncology, anti-inflammatory, and antioxidant applications can be built upon the extensive research into its aglycone, rhamnazin, and other kaempferol glycosides. The modulation of the NF-κB and Nrf2 signaling pathways appears to be central to its mechanism of action. Further research, employing the standardized protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this promising natural compound and to determine the influence of the galactoside moiety on its bioavailability and bioactivity.

References

In Vitro Antioxidant Capacity of 6-Methoxykaempferol 3-O-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-O-galactoside, a naturally occurring flavonol glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it is structurally poised to exhibit significant antioxidant activity, a characteristic intrinsically linked to the mitigation of oxidative stress implicated in numerous pathological conditions. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 6-Methoxykaempferol 3-O-galactoside and its closely related analogues. It includes a summary of available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of the potential signaling pathways involved in its cytoprotective effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, renowned for their wide array of biological activities. Among these, antioxidant activity is a hallmark, primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound belongs to the flavonol subclass of flavonoids. Its structure, featuring a C6-C3-C6 backbone with specific hydroxylation and methoxylation patterns, suggests a capacity to participate in redox reactions. The glycosidic linkage at the 3-position with a galactose moiety can influence its solubility and bioavailability, thereby modulating its biological effects.

This guide focuses on the in vitro antioxidant capacity of this compound, drawing upon available scientific literature for closely related 6-methoxykaempferol glycosides to provide a robust understanding of its potential as an antioxidant agent.

Quantitative Antioxidant Activity

Direct quantitative data for this compound is limited in the current scientific literature. However, studies on 6-methoxykaempferol glycosides isolated from natural sources, such as Chenopodium bonus-henricus L., provide valuable insights into their antioxidant potential. The following tables summarize the available data for these closely related compounds.

Table 1: DPPH Radical Scavenging Activity of 6-Methoxykaempferol Glycosides and Related Flavonoids

CompoundConcentration% DPPH Scavenging ActivitySource
6-Methoxykaempferol glycoside (Cpd. 3)0.1 mM7.16%[1][2]
6-Methoxykaempferol glycoside (Cpd. 5)0.1 mM4.13%[1][2]
6-Methoxykaempferol glycoside with ferulic acid (Cpd. 9)0.1 mM45.52%[1][2]
Spinacetin glycoside (Cpd. 4)0.1 mM13.56%[1][2]
Spinacetin glycoside (Cpd. 6)0.1 mM14.62%[1][2]
Spinacetin glycoside with ferulic acid (Cpd. 8)0.1 mM53.46%[1][2]
Patuletin glycoside (Cpd. 1)0.1 mM85.78%[1][2]
Patuletin glycoside (Cpd. 2)0.1 mM85.59%[1][2]
Patuletin glycoside (Cpd. 7)0.1 mM86.07%[1][2]
Vitamin C0.1 mMHigh (used as positive control)[1]

Note: The specific glycoside moieties for compounds 3 and 5 are not fully detailed in the source, but they are 6-methoxykaempferol glycosides from the same plant source.

Table 2: ABTS Radical Scavenging Activity of 6-Methoxykaempferol Glycosides and Related Flavonoids

CompoundConcentration% ABTS Scavenging ActivitySource
6-Methoxykaempferol glycoside (Cpd. 3)Not SpecifiedHigh[1][2]
6-Methoxykaempferol glycoside (Cpd. 5)Not SpecifiedHigh[1][2]
6-Methoxykaempferol glycoside with ferulic acid (Cpd. 9)Not Specified74.51%[1][2]
Spinacetin glycoside (Cpd. 4)Not SpecifiedHigh[1][2]
Spinacetin glycoside (Cpd. 6)Not SpecifiedHigh[1][2]
Spinacetin glycoside with ferulic acid (Cpd. 8)Not Specified83.41%[1][2]
Patuletin glycoside (Cpd. 1)Not Specified90.64%[1][2]
Patuletin glycoside (Cpd. 2)Not Specified90.27%[1][2]
Patuletin glycoside (Cpd. 7)Not Specified90.76%[1][2]
Vitamin CNot SpecifiedHigh (used as positive control)[1]

Note: While specific percentage values for compounds 3 and 5 were not provided, the source describes their activity as "high".

The available data indicates that 6-methoxykaempferol glycosides exhibit a notable disparity in their scavenging activity towards different radicals, showing low efficacy against the DPPH radical but high activity against the ABTS radical cation. This suggests a potential preference in the mechanism of action. The structural difference, specifically the absence of a 3'-OH group in 6-methoxykaempferol, is suggested to diminish its antioxidant capacity compared to other flavonoids like patuletin.[2] However, esterification with ferulic acid significantly enhances the radical scavenging properties of 6-methoxykaempferol glycosides.[1][2]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections provide in-depth methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • UV-Vis spectrophotometer or microplate reader

  • Pipettes and appropriate laboratory glassware

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution.

    • Add 1.0 mL of the test sample solution at different concentrations.

    • For the control, add 1.0 mL of methanol instead of the sample solution.

    • For the blank, add 2.0 mL of methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control reaction (DPPH solution and methanol).

  • A_sample is the absorbance of the test sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (B145695) (analytical grade)

  • Phosphate (B84403) buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at various concentrations.

    • For the control, use 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control.

  • A_sample is the absorbance of the test sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 100 µL of the test sample at various concentrations to a test tube or well.

    • Add 3.0 mL of the FRAP reagent.

    • For the blank, use 100 µL of the solvent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then expressed as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Reagents and Equipment:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader with an injector system

Procedure:

  • Preparation of reagents: Prepare all solutions in 75 mM phosphate buffer (pH 7.4).

  • Assay:

    • In a 96-well black microplate, add 25 µL of the test sample at various concentrations.

    • Add 150 µL of fluorescein solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by injecting 25 µL of AAPH solution into each well.

  • Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is not yet available, the activities of its aglycone, kaempferol (B1673270), and other related flavonoids provide a strong basis for inferring its potential mechanisms of action beyond direct radical scavenging. Flavonoids are known to interact with various cellular signaling cascades to exert their cytoprotective effects.[3]

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Kaempferol has been shown to activate the Nrf2 pathway, suggesting that this compound may also possess this activity.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid 6-Methoxykaempferol 3-O-galactoside (inferred) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Inferred Nrf2-ARE signaling pathway activation.
MAPK and PI3K/Akt Pathways

Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are crucial in regulating cell proliferation, survival, and apoptosis. Chronic inflammation and oxidative stress can lead to the aberrant activation of these pathways. Some flavonoids, including kaempferol, have been shown to modulate these pathways, often by inhibiting pro-inflammatory and pro-apoptotic signals.[4][5] For instance, kaempferol can inhibit the phosphorylation of key proteins in these cascades, such as ERK, JNK, p38, and Akt, thereby reducing the expression of inflammatory mediators and promoting cell survival.

MAPK_PI3K_Pathway Stress_Signal Oxidative/Inflammatory Stress MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stress_Signal->MAPK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway Stress_Signal->PI3K_Akt_Pathway activates Flavonoid 6-Methoxykaempferol 3-O-galactoside (inferred) Flavonoid->MAPK_Pathway inhibits (inferred) Flavonoid->PI3K_Akt_Pathway inhibits (inferred) Inflammation Inflammation MAPK_Pathway->Inflammation promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis promotes PI3K_Akt_Pathway->Apoptosis inhibits

Inferred modulation of MAPK and PI3K/Akt pathways.

Experimental Workflow Visualization

To facilitate the understanding and implementation of the described antioxidant assays, the following diagrams illustrate the general experimental workflows.

DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prep_DPPH Prep_Sample Prepare Sample Dilutions Start->Prep_Sample Mix Mix DPPH Solution with Sample Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

General workflow for the DPPH antioxidant assay.

ABTS_Workflow Start Start Prep_ABTS_Radical Prepare ABTS•+ Stock Solution (12-16h incubation) Start->Prep_ABTS_Radical Prep_Sample Prepare Sample Dilutions Start->Prep_Sample Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 Prep_ABTS_Radical->Dilute_ABTS Mix Mix ABTS•+ Solution with Sample Dilute_ABTS->Mix Prep_Sample->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Measure->Calculate End End Calculate->End

General workflow for the ABTS antioxidant assay.

Conclusion

While direct and extensive research on the in vitro antioxidant capacity of this compound is still emerging, the available data on closely related 6-methoxykaempferol glycosides strongly suggests its potential as an antioxidant agent. The compound exhibits differential activity in various assays, highlighting the importance of a multi-assay approach for a comprehensive evaluation. The inferred ability to modulate key cellular signaling pathways, such as Nrf2-ARE, MAPK, and PI3K/Akt, further underscores its potential for cytoprotection beyond simple radical scavenging. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct further investigations into the antioxidant properties of this and other novel flavonoid compounds. Future studies should focus on isolating or synthesizing pure this compound to obtain specific quantitative data and to elucidate its precise mechanisms of action in relevant biological systems.

References

The Potential Interaction of 6-Methoxykaempferol 3-O-galactoside with SIRT5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding and potential interaction between the natural flavonoid, 6-Methoxykaempferol 3-O-galactoside, and the mitochondrial sirtuin, SIRT5. This document summarizes the existing, albeit limited, data on this specific interaction, places it within the broader context of flavonoid-sirtuin modulation, and offers detailed hypothetical protocols for experimental validation. The aim is to equip researchers with the foundational knowledge and methodological guidance required to investigate this promising area of inquiry.

Introduction to the Core Components

This compound: A Bioactive Flavonoid

This compound is a naturally occurring flavonol glycoside.[1][2] Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3] Kaempferol (B1673270) and its derivatives, in particular, have been the subject of numerous studies for their potential health benefits.[4][5][6][7] The glycosylation and methoxylation of the kaempferol backbone can significantly influence its bioavailability, stability, and biological activity. While research on this compound is not as extensive as for its parent compound, its structural features suggest it may be a modulator of various cellular signaling pathways.

SIRT5: A Key Mitochondrial Deacylase

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[8] Primarily located in the mitochondrial matrix, SIRT5 plays a crucial role in regulating cellular metabolism and stress responses.[9][10][11][12] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, removing negatively charged acyl groups from lysine (B10760008) residues of target proteins.[8][9][12]

Key functions of SIRT5 include the regulation of:

  • Metabolic Pathways: SIRT5 modulates enzymes involved in the urea (B33335) cycle, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and glycolysis.[10][11][12][13]

  • Oxidative Stress Management: It helps to control the levels of reactive oxygen species (ROS) by regulating antioxidant enzymes.[10]

  • Apoptosis: SIRT5 is implicated in the regulation of programmed cell death.[9]

Given its central role in mitochondrial homeostasis, SIRT5 has emerged as a potential therapeutic target for a range of conditions, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[9][10][11]

The Hypothesized Interaction: Current Evidence

Direct experimental evidence for the interaction between this compound and SIRT5 is currently limited to computational studies. A large-scale screening of natural products identified this compound as a potential binder of SIRT5.[9]

Quantitative Data from In Silico Analysis

The following table summarizes the available computational data for the interaction between this compound and SIRT5. It is crucial to note that these are predictive values and require experimental validation.

CompoundCAS NumberPredicted Binding Energy (kcal/mol)Predicted Ki (nM)Reference
This compound72945-43-8-11.24954.80[9]
  • Binding Energy: This value, obtained from molecular docking simulations, predicts the strength of the interaction between the ligand (this compound) and the protein (SIRT5). A more negative value suggests a more favorable interaction.

  • Predicted Ki (Inhibition Constant): This is a calculated value based on the binding energy, representing the theoretical concentration of the compound required to inhibit the protein's activity by 50%.

Proposed Experimental Protocols for Validation

To move beyond computational predictions, rigorous experimental validation is necessary. The following sections outline detailed methodologies for key experiments to characterize the interaction between this compound and SIRT5.

Protein Expression and Purification

Objective: To obtain highly pure, active recombinant human SIRT5 for use in subsequent assays.

Methodology:

  • Cloning: The human SIRT5 gene (residues 34-310, lacking the mitochondrial targeting sequence) is cloned into a bacterial expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

  • Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.

  • Purification:

    • The lysate is cleared by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity column.

    • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • SIRT5 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • The His6-tag is cleaved by incubation with thrombin or TEV protease.

    • A final purification step using size-exclusion chromatography is performed to obtain highly pure SIRT5.

  • Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined using the Bradford assay or by measuring absorbance at 280 nm.

Binding Affinity Determination

Objective: To quantitatively measure the binding affinity between this compound and SIRT5.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Purified SIRT5 is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of concentrations of this compound (e.g., ranging from nanomolar to micromolar) are injected over the sensor surface.

  • Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Enzyme Activity Assay

Objective: To determine if this compound modulates the deacylase activity of SIRT5.

Methodology: Fluorogenic Assay

  • Principle: This assay uses a synthetic substrate consisting of a succinylated peptide linked to a fluorophore (e.g., AMC). Upon desuccinylation by SIRT5, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal.

  • Reaction Mixture: The reaction is performed in a 96-well plate containing SIRT5, the fluorogenic succinylated peptide substrate, and NAD+.

  • Compound Testing: Varying concentrations of this compound are added to the reaction mixture. A control with no compound (or DMSO vehicle) is included.

  • Incubation and Development: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes). The developer solution is then added.

  • Measurement: Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The effect of the compound on SIRT5 activity is determined by comparing the fluorescence signal in the presence of the compound to the control. For inhibitors, the IC50 value (concentration of compound that inhibits 50% of enzyme activity) is calculated. For activators, the EC50 (concentration for 50% activation) is determined.

Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the SIRT5 pathway and the proposed experimental workflow.

SIRT5_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Metabolism Metabolic Regulation cluster_Stress Stress Response cluster_Compound External Modulator SIRT5 SIRT5 NAM NAM SIRT5->NAM Product Urea_Cycle Urea Cycle (CPS1) SIRT5->Urea_Cycle Activates FAO Fatty Acid Oxidation (ECHA, VLCAD) SIRT5->FAO Activates TCA TCA Cycle (SDHA) SIRT5->TCA Inhibits ROS_Detox ROS Detoxification (SOD1) SIRT5->ROS_Detox Activates NAD NAD NAD->SIRT5 Cofactor Compound 6-Methoxykaempferol 3-O-galactoside Compound->SIRT5 Potential Modulation

Caption: Known metabolic and stress response pathways regulated by SIRT5 in the mitochondria and the point of potential modulation by this compound.

Experimental_Workflow cluster_Protein_Prep Protein Preparation cluster_Interaction_Validation Interaction Validation cluster_Cellular_Studies Cellular Context start Start: Hypothesis Compound interacts with SIRT5 expr_purify SIRT5 Expression & Purification start->expr_purify binding_assay Binding Assay (SPR) Determine KD expr_purify->binding_assay activity_assay Enzyme Activity Assay Determine IC50/EC50 expr_purify->activity_assay cell_based_assay Cell-Based Assays (e.g., ROS levels, metabolic flux) binding_assay->cell_based_assay activity_assay->cell_based_assay end Conclusion: Characterize Interaction cell_based_assay->end

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Methoxykaempferol 3-O-galactoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Methoxykaempferol 3-O-galactoside. This method is suitable for the analysis of this flavonoid glycoside in various sample matrices, including plant extracts and other biological samples. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.

Introduction

This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential pharmacological activities. Accurate quantification of this compound is essential for research, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such phenolic compounds. This document provides a detailed protocol for the quantification of this compound.

Physicochemical Properties

  • Chemical Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-(β-D-galactopyranosyloxy)chromen-4-one

  • Molecular Formula: C₂₂H₂₂O₁₂[1]

  • Molecular Weight: 478.4 g/mol [1]

  • CAS Number: 72945-43-8[2]

Experimental Protocol

Materials and Reagents
Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 350 nm (based on typical absorbance maxima for kaempferol (B1673270) glycosides)[3][4]
Sample Preparation
  • Plant Material:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol in a sonicator for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before analysis.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Data

The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally verified.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Retention Time (approx.) 15 - 20 min

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (Plant or Biological Fluid) Extraction Extraction (e.g., Methanol Sonication) Sample->Extraction Protein_Precipitation Protein Precipitation (for biological fluids) Sample->Protein_Precipitation Standard 6-Methoxykaempferol 3-O-galactoside Standard Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock_Solution Filtration Filtration (0.45 µm) Extraction->Filtration Protein_Precipitation->Filtration Injection Inject Sample/Standard Filtration->Injection Working_Standards Prepare Working Standards (Serial Dilution) Stock_Solution->Working_Standards Working_Standards->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection UV Detection at 350 nm HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration_Curve Standards Quantification Quantify Analyte in Sample Chromatogram->Quantification Samples Calibration_Curve->Quantification Final_Report Final Report (Concentration of Analyte) Quantification->Final_Report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not yet fully elucidated, flavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a flavonoid glycoside might exert its effects.

signaling_pathway Compound 6-Methoxykaempferol 3-O-galactoside Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Antioxidant Gene Expression) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway for a flavonoid glycoside.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 6-Methoxykaempferol (B191825) 3-O-galactoside, a methoxylated flavonoid glycoside. It includes a proposed fragmentation pathway, a summary of quantitative data, and a comprehensive experimental protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

6-Methoxykaempferol 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural elucidation of these compounds is crucial for understanding their bioactivity and for the development of new therapeutic agents.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural characterization of flavonoids in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact glycosides. Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion. This application note details the characteristic fragmentation pattern of this compound observed in ESI-MS/MS analysis.

Predicted Mass Spectrometry Data

The fragmentation of this compound in tandem mass spectrometry is expected to follow characteristic pathways for flavonoid O-glycosides and methoxylated flavonoids. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety. Subsequent fragmentation of the aglycone, 6-methoxykaempferol, provides further structural information. The predicted m/z values for the precursor and major product ions in both positive and negative ion modes are summarized below. The molecular formula for this compound is C₂₂H₂₂O₁₂.

Ion Type Precursor/Fragment Proposed Structure Theoretical m/z
Positive Ion Mode [M+H]⁺Protonated this compound479.1184
[M+H-Gal]⁺Protonated 6-Methoxykaempferol (Aglycone)317.0656
[M+H-Gal-CH₃]⁺Fragment from loss of methyl radical302.0421
[¹³A+H]⁺Retro-Diels-Alder Fragment of Aglycone181.0495
[¹³B]⁺Retro-Diels-Alder Fragment of Aglycone137.0233
Negative Ion Mode [M-H]⁻Deprotonated this compound477.0984
[M-H-Gal]⁻Deprotonated 6-Methoxykaempferol (Aglycone)315.0510
[M-H-Gal-CH₃]⁻Fragment from loss of methyl radical300.0275
[¹³A-H]⁻Retro-Diels-Alder Fragment of Aglycone179.0349
[¹³B-H]⁻Retro-Diels-Alder Fragment of Aglycone135.0088

Fragmentation Pathway

The fragmentation of this compound is initiated by the cleavage of the glycosidic bond, leading to the formation of the aglycone ion. This is followed by further fragmentation of the aglycone through mechanisms such as the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions, which cleave the C-ring of the flavonoid structure.

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode mol_pos [M+H]⁺ m/z 479.1184 (this compound) aglycone_pos [Y₀]⁺ m/z 317.0656 (6-Methoxykaempferol) mol_pos->aglycone_pos -162 Da (Galactose) aglycone_demethyl_pos [Y₀-CH₃]⁺ m/z 302.0421 aglycone_pos->aglycone_demethyl_pos -15 Da (•CH₃) rda_a_pos [¹³A+H]⁺ m/z 181.0495 aglycone_pos->rda_a_pos RDA rda_b_pos [¹³B]⁺ m/z 137.0233 aglycone_pos->rda_b_pos RDA mol_neg [M-H]⁻ m/z 477.0984 (this compound) aglycone_neg [Y₀]⁻ m/z 315.0510 (6-Methoxykaempferol) mol_neg->aglycone_neg -162 Da (Galactose) aglycone_demethyl_neg [Y₀-CH₃]⁻ m/z 300.0275 aglycone_neg->aglycone_demethyl_neg -15 Da (•CH₃) rda_a_neg [¹³A-H]⁻ m/z 179.0349 aglycone_neg->rda_a_neg RDA rda_b_neg [¹³B-H]⁻ m/z 135.0088 aglycone_neg->rda_b_neg RDA

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are recommended for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Extraction: Plant material is extracted with a suitable solvent such as 80% methanol (B129727) or ethanol. Sonication can be employed to enhance extraction efficiency.

  • Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered through a 0.22 µm syringe filter prior to injection.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can be performed to remove interfering substances.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain optimal fragmentation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction (e.g., 80% MeOH) centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe SPE Cleanup (Optional, C18) filtration->spe lc LC Separation (C18 Column) spe->lc esi ESI Source (Positive & Negative) lc->esi msms Tandem MS (Product Ion Scan) esi->msms identification Compound Identification msms->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis structural_elucidation Structural Elucidation fragmentation_analysis->structural_elucidation

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The mass spectrometry fragmentation analysis of this compound provides distinct patterns that are instrumental for its structural elucidation. The primary fragmentation involves the neutral loss of the galactose moiety, followed by characteristic cleavages of the 6-methoxykaempferol aglycone, including the loss of a methyl radical and retro-Diels-Alder reactions. The detailed protocols and fragmentation data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development for the confident identification and characterization of this and related flavonoid glycosides.

Application Notes and Protocols for Investigating the Neuroprotective Effects of 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Flavonoids, a class of natural compounds, have garnered significant attention for their potential neuroprotective properties.[1][2][3] Kaempferol (B1673270) and its derivatives, in particular, have demonstrated promising effects in various experimental models by mitigating oxidative stress, neuroinflammation, and apoptosis.[4][5][6] This document provides a detailed guide for investigating the neuroprotective effects of a specific flavonoid, 6-Methoxykaempferol 3-O-galactoside, using established in vitro and in vivo experimental models. While direct studies on this specific compound are limited, the following protocols are based on extensive research on structurally similar flavonoids, providing a robust framework for its evaluation.

I. In Vitro Neuroprotective Effect Experimental Models

In vitro models are essential for the initial screening of neuroprotective compounds and for elucidating their mechanisms of action at the cellular level.[7]

A. Cell Culture Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurodegenerative disease research due to its ability to differentiate into a neuronal phenotype.[8][9]

Protocol 1: SH-SY5Y Cell Culture and Differentiation

  • Cell Seeding: Plate SH-SY5Y cells in T-75 flasks containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid (RA) in DMEM with 1% FBS for 6 days. Replace the medium every 2 days.

B. Induction of Neurotoxicity

To simulate the pathological conditions of neurodegenerative diseases, various neurotoxins can be employed.

  • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative stress and mimic Parkinson's disease pathology.[3]

  • Amyloid-β Toxicity Model: Aggregated amyloid-beta (Aβ) peptides are used to model Alzheimer's disease.[1][8]

  • Excitotoxicity Model: Glutamate or N-methyl-D-aspartate (NMDA) can be used to induce excitotoxicity, a common mechanism in neuronal cell death.

Protocol 2: Induction of Neurotoxicity in Differentiated SH-SY5Y Cells

  • Pre-treatment: Treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Toxicity: After pre-treatment, expose the cells to a neurotoxin. For example:

    • H₂O₂: Add 100 µM H₂O₂ for 24 hours.

    • Aβ₂₅₋₃₅: Add 25 µM aggregated Aβ₂₅₋₃₅ for 24 hours.

  • Control Groups: Include a vehicle control (cells treated with vehicle only), a toxin control (cells treated with the neurotoxin only), and a compound control (cells treated with this compound only).

C. Assessment of Neuroprotection

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: After the neurotoxin treatment, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well of a 96-well plate. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Table 1: Hypothetical Quantitative Data for In Vitro Neuroprotection of this compound

Treatment GroupConcentration (µM)Cell Viability (%) vs. Toxin Control
Vehicle Control-100 ± 5.2
Toxin Control (H₂O₂)10052 ± 3.8
This compound165 ± 4.1
578 ± 3.9
1089 ± 4.5
2595 ± 3.2
5098 ± 2.8

II. In Vivo Neuroprotective Effect Experimental Models

In vivo models are crucial for evaluating the therapeutic efficacy and safety of a compound in a whole organism.[7]

A. Animal Models of Neurodegeneration
  • MPTP-Induced Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice by selectively destroying dopaminergic neurons in the substantia nigra.[4]

  • Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits, mimicking aspects of Alzheimer's disease.[10][11]

  • Cerebral Ischemia-Reperfusion Injury Model: Middle cerebral artery occlusion (MCAO) followed by reperfusion is a common model for stroke.[12]

Protocol 4: MPTP-Induced Parkinson's Disease Model in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) daily for 7 days.

  • MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test 7 days after the last MPTP injection to assess motor coordination and bradykinesia.

  • Neurochemical and Histological Analysis: Sacrifice the animals and collect brain tissue for analysis of dopamine (B1211576) and its metabolites in the striatum using HPLC, and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[4]

Table 2: Hypothetical Quantitative Data for In Vivo Neuroprotection of this compound in an MPTP Mouse Model

Treatment GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH-positive Neurons (% of control)
Vehicle Control-185 ± 12.515.2 ± 1.8100 ± 8.5
MPTP Control-45 ± 8.26.8 ± 1.148 ± 5.2
This compound1082 ± 9.19.5 ± 1.365 ± 6.1
20125 ± 10.512.1 ± 1.578 ± 5.9
40160 ± 11.214.3 ± 1.692 ± 7.3

III. Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the neuroprotective effects of this compound is crucial. Flavonoids are known to modulate several key signaling pathways involved in neuronal survival and inflammation.[13][[“]][[“]]

  • Nrf2/ARE Pathway: This pathway is a major regulator of cellular antioxidant responses.[13][16]

  • NF-κB Pathway: A key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.[17][18]

  • PI3K/Akt/mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[16][19]

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in both cell survival and apoptosis, depending on the specific kinases activated.[5]

Protocol 5: Western Blot Analysis of Signaling Proteins

  • Protein Extraction: Extract total protein from treated cells or brain tissue using RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Nrf2, HO-1, NF-κB p65, p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Densitometry: Quantify the band intensities using image analysis software.

IV. Visualizations

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_mechanistic Mechanistic Studies cell_culture SH-SY5Y Cell Culture & Differentiation treatment Treatment with 6-Methoxykaempferol 3-O-galactoside cell_culture->treatment neurotoxicity Induction of Neurotoxicity (e.g., H2O2, Aβ) viability_assay Cell Viability Assay (MTT) neurotoxicity->viability_assay treatment->neurotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) viability_assay->pathway_analysis animal_model Animal Model of Neurodegeneration (e.g., MPTP mice) compound_admin Compound Administration animal_model->compound_admin behavioral Behavioral Testing compound_admin->behavioral biochemical Neurochemical & Histological Analysis behavioral->biochemical biochemical->pathway_analysis end Conclusion: Neuroprotective Efficacy pathway_analysis->end start Start start->cell_culture start->animal_model

Caption: Experimental workflow for assessing the neuroprotective effects.

signaling_pathway cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response cluster_survival Cell Survival compound 6-Methoxykaempferol 3-O-galactoside nrf2 Nrf2 Activation compound->nrf2 nfkb NF-κB Inhibition compound->nfkb pi3k_akt PI3K/Akt Activation compound->pi3k_akt are ARE Binding nrf2->are ho1 HO-1 Expression are->ho1 neuroprotection Neuroprotection ho1->neuroprotection cytokines ↓ Pro-inflammatory Cytokines nfkb->cytokines cytokines->neuroprotection apoptosis ↓ Apoptosis pi3k_akt->apoptosis apoptosis->neuroprotection

Caption: Key signaling pathways in neuroprotection.

References

Application Notes and Protocols for the Enzyme Inhibition Kinetics Study of 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-galactoside is a flavonoid glycoside with potential therapeutic applications. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2] The study of the enzyme inhibition kinetics of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory properties of this compound. The protocols outlined below are based on established methodologies for studying flavonoid-enzyme interactions and can be adapted to various target enzymes.

Potential Enzyme Targets

While specific enzyme targets for this compound are not extensively documented, based on studies of structurally related kaempferol (B1673270) glycosides, potential targets include:

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key strategy in the management of type 2 diabetes.[3]

  • Aldose Reductase: An enzyme implicated in the development of diabetic complications.

  • Cyclooxygenases (COX-1 and COX-2): Enzymes involved in the inflammatory pathway.[1]

  • Lipoxygenases (LOX): Enzymes also involved in inflammation.

  • Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis, a target for agents addressing hyperpigmentation.

  • Xanthine (B1682287) Oxidase: An enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibitors are used to treat hyperuricemia and gout.

Data Presentation: Illustrative Enzyme Inhibition Data

The following tables summarize hypothetical, yet representative, quantitative data for the enzyme inhibitory activity of this compound against α-glucosidase. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: IC50 Value of this compound against α-Glucosidase

CompoundTarget EnzymeIC50 (µM) [Illustrative]
This compoundα-Glucosidase15.5 ± 1.2
Acarbose (B1664774) (Positive Control)α-Glucosidase250.0 ± 15.0

Table 2: Kinetic Parameters of α-Glucosidase in the Presence of this compound (Illustrative)

Inhibitor Concentration (µM)Vmax (µmol/min)Km (mM)Ki (µM)Inhibition Type
01002.0--
5752.510.2Mixed
10603.010.2Mixed
20453.810.2Mixed

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (α-Glucosidase Example)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells.

    • Add 10 µL of buffer to the control wells and 10 µL of acarbose solution to the positive control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, from the dose-response curve.

Protocol for Enzyme Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the enzyme assay as described above with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial reaction rates (velocity, V) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

  • Determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) from the plots.

  • The type of inhibition can be determined by observing the effect of the inhibitor on Vmax and Km.[4][5]

    • Competitive inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

    • Uncompetitive inhibition: Both Km and Vmax decrease.

    • Mixed inhibition: Both Km and Vmax are altered, but not necessarily in a proportional manner.[3]

  • Calculate the inhibition constant (Ki) from the kinetic data. For mixed-type inhibition, both Ki (binding to the free enzyme) and Ki' (binding to the enzyme-substrate complex) can be determined.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor prep_reagents->serial_dil add_reagents Add Reagents to 96-well Plate serial_dil->add_reagents pre_incubate Pre-incubation add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubation Incubation start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk) measure_abs->kinetic_analysis det_ic50 Determine IC50 calc_inhibition->det_ic50 det_params Determine Vmax, Km, Ki, and Inhibition Type kinetic_analysis->det_params

Caption: Workflow for enzyme inhibition kinetics study.

Signaling Pathway: Inhibition of α-Glucosidase

G cluster_enzyme Enzyme Action cluster_inhibition Inhibition Enzyme α-Glucosidase Product Glucose Enzyme->Product catalyzes Inhibited_Enzyme Inhibited α-Glucosidase Substrate Carbohydrates (e.g., Starch) Substrate->Enzyme binds to Increased Blood Glucose Increased Blood Glucose Product->Increased Blood Glucose Inhibitor 6-Methoxykaempferol 3-O-galactoside Inhibitor->Enzyme binds to Reduced Glucose Production Reduced Glucose Production Inhibited_Enzyme->Reduced Glucose Production Lowered Blood Glucose Lowered Blood Glucose Reduced Glucose Production->Lowered Blood Glucose

Caption: Mechanism of α-glucosidase inhibition.

Logical Relationship: Types of Enzyme Inhibition

G cluster_types Types of Reversible Inhibition Inhibition Enzyme Inhibition Competitive Competitive (Binds to Active Site) Inhibition->Competitive NonCompetitive Non-Competitive (Binds to Allosteric Site) Inhibition->NonCompetitive Uncompetitive Uncompetitive (Binds to ES Complex) Inhibition->Uncompetitive Mixed Mixed (Binds to Enzyme or ES Complex) Inhibition->Mixed Km increases, Vmax same Km increases, Vmax same Competitive->Km increases, Vmax same Km same, Vmax decreases Km same, Vmax decreases NonCompetitive->Km same, Vmax decreases Km decreases, Vmax decreases Km decreases, Vmax decreases Uncompetitive->Km decreases, Vmax decreases Km changes, Vmax decreases Km changes, Vmax decreases Mixed->Km changes, Vmax decreases

Caption: Classification of reversible enzyme inhibitors.

References

Cell-based assay for "6-Methoxykaempferol 3-O-galactoside" anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds are a promising source for the development of novel anti-inflammatory therapeutics. 6-Methoxykaempferol 3-O-galactoside, a flavonoid, has demonstrated potential anti-inflammatory properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anti-inflammatory activity of this compound, focusing on its mechanism of action in murine macrophage RAW 264.7 cells.

The protocols herein describe the assessment of the compound's ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. Furthermore, methods to investigate the underlying molecular mechanisms through the analysis of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are detailed.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.

  • NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors. Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells. These values are illustrative and based on findings for structurally similar kaempferol (B1673270) glycosides. Actual results should be determined experimentally.

Table 1: Effect of this compound on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)
0 (Control)100 ± 50
0 (LPS only)98 ± 4100
199 ± 585 ± 6
597 ± 665 ± 8
1096 ± 540 ± 7
2594 ± 725 ± 5
5091 ± 815 ± 4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α (% of LPS control)IL-1β (% of LPS control)IL-6 (% of LPS control)
0 (LPS only)100100100
190 ± 792 ± 888 ± 6
570 ± 975 ± 1068 ± 9
1050 ± 855 ± 945 ± 7
2530 ± 635 ± 728 ± 6
5020 ± 522 ± 618 ± 5

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry Units)

Treatmentp-p65/p65p-IκBα/IκBαp-p38/p38p-JNK/JNKp-ERK/ERK
Control0.1 ± 0.020.1 ± 0.030.1 ± 0.020.1 ± 0.030.1 ± 0.02
LPS only1.0 ± 0.11.0 ± 0.121.0 ± 0.111.0 ± 0.131.0 ± 0.1
LPS + 10 µM Cmpd0.6 ± 0.080.5 ± 0.070.7 ± 0.090.6 ± 0.080.8 ± 0.1
LPS + 50 µM Cmpd0.3 ± 0.050.2 ± 0.040.4 ± 0.060.3 ± 0.050.5 ± 0.07

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days by scraping and reseeding at a 1:10 dilution.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well for 24 hours. Pre-treat cells with different concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours. Pre-treat with the compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until use.

  • ELISA Procedure: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis: Seed RAW 264.7 cells in a 6-well plate at 1 x 10^6 cells/well. Pre-treat with the compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes (for MAPK) or 1 hour (for NF-κB). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective total protein or β-actin.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Compound 6-Methoxykaempferol 3-O-galactoside IKK IKK Compound->IKK Inhibits MAPKKK MAPKKK Compound->MAPKKK Inhibits TLR4->IKK Activates TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK->NFkB_nuc Activates Transcription Factors DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A 1. Cell Culture RAW 264.7 cells B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C 3. Compound Pre-treatment Incubate with this compound B->C D 4. LPS Stimulation Induce inflammatory response C->D E 5. Sample Collection Supernatant and Cell Lysate D->E F NO Assay (Griess) E->F G Cytokine ELISA (TNF-α, IL-1β, IL-6) E->G H Western Blot (NF-κB & MAPK pathways) E->H

Caption: Workflow for assessing anti-inflammatory activity.

Application Notes and Protocols: 6-Methoxykaempferol 3-O-galactoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-galactoside is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant, anti-inflammatory, and other health-beneficial properties. As a specific methoxylated derivative of a kaempferol (B1673270) glycoside, this compound is a valuable standard for phytochemical analysis. Its use as a reference standard is crucial for the accurate identification and quantification of this compound in complex plant extracts and for ensuring the quality and consistency of herbal products and botanical drugs.

These application notes provide a comprehensive overview of the use of this compound as a phytochemical standard, including its physicochemical properties, recommended analytical methodologies, and a summary of its potential biological significance based on related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical applications.

PropertyValue
Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol [1]
Appearance Typically a yellow powder (inferred from related compounds)
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents (inferred from related compounds)[2]
Storage Store at -20°C for long-term stability. Protect from light and moisture.

Application 1: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the quantification of flavonoid glycosides in various matrices. The following protocol is a general guideline adapted from established methods for similar kaempferol glycosides and can be optimized for specific applications.

Experimental Protocol: HPLC-UV/DAD Analysis

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from Plant Material):

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the pellet.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the flavonoids with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 10% B5-30 min, 10-50% B30-35 min, 50-90% B35-40 min, 90-10% B40-45 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV/DAD at a wavelength of approximately 350 nm (based on typical flavonoid spectra)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify the amount of this compound in the plant extract by interpolating its peak area from the calibration curve.

Application 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for the trace-level detection and structural confirmation of flavonoid glycosides.

Experimental Protocol: LC-ESI-MS/MS Analysis

1. Standard and Sample Preparation:

  • Follow the same procedures as described for the HPLC protocol. For LC-MS/MS, it is crucial to use high-purity solvents and reagents to minimize background noise.

2. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to achieve good separation (e.g., 5-95% B over 15 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Parameters Optimize for the specific instrument. Typical parameters include:- Capillary Voltage: 3.0 kV- Cone Voltage: 30 V- Desolvation Temperature: 350°C- Source Temperature: 150°C
Data Acquisition Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

3. MRM Transition for Quantification:

  • The specific MRM transition for this compound needs to be determined by infusing the standard into the mass spectrometer. A plausible transition would be:

    • Precursor Ion (Q1): m/z 477.1 [M-H]⁻

    • Product Ion (Q3): m/z 315.0 [M-H-galactose]⁻ (corresponding to the aglycone)

4. Data Analysis:

  • For identification, compare the retention time and the fragmentation pattern of the analyte in the sample with that of the authentic standard.

  • For quantification, use the area of the specific MRM transition peak and a calibration curve prepared with the standard.

Quantitative Data of Related Kaempferol Glycosides in Plant Sources

CompoundPlant SpeciesPlant PartConcentration (µg/g dry weight)Analytical Method
Kaempferol-3-O-rutinosideCassia angustifoliaLeaves8130HPTLC[3]
Kaempferol-3-O-glucosidePodophyllum hexandrumRhizome17540HPTLC[3]
Kaempferol-3-O-sophorosideAllium tricoccumLeaves379.2 ± 130UHPLC-PDA[4]
Kaempferol-3-O-rutinosideSutherlandia frutescensLeavesVariesHPLC[5]

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18 Cartridge) centrifugation->spe final_sample Filtered Sample for Injection spe->final_sample hplc HPLC-UV/DAD final_sample->hplc Quantification lcms LC-MS/MS final_sample->lcms Identification & Sensitive Quantification

Caption: General workflow for the extraction and analysis of this compound from plant material.

Potential Signaling Pathway Modulation by Kaempferol Derivatives

Kaempferol and its glycosides have been reported to exert anticancer effects by modulating various signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt pathway, a common mechanism of action for kaempferol.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kaempferol 6-Methoxykaempferol 3-O-galactoside (Kaempferol derivative) pi3k PI3K kaempferol->pi3k Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes & Protocols for the Purification of 6-Methoxykaempferol 3-O-galactoside using Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a powerful and efficient method for the purification of natural products, including flavonoid glycosides like 6-Methoxykaempferol 3-O-galactoside.[1][2][3] This technique operates without a solid support matrix, thereby avoiding irreversible adsorption of the analyte and allowing for high sample recovery.[1][3] High-Speed Counter-Current Chromatography (HSCCC), a widely used form of CCC, utilizes centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through, enabling rapid and effective separations.[2] These application notes provide a detailed protocol for the purification of this compound based on established methodologies for similar flavonoid glycosides.

Key Principles of Counter-Current Chromatography:

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases.[2] The choice of a suitable two-phase solvent system is crucial for a successful separation and is determined by the partition coefficient (K) of the target compound. An ideal K value is typically between 0.5 and 5.[4]

Experimental Protocol

This protocol outlines a general procedure for the preparative isolation of this compound from a crude plant extract using HSCCC.

1. Apparatus and Reagents:

  • HSCCC Instrument: A commercial HSCCC instrument, such as a TBE-300A model, is required.[5]

  • HPLC System: An analytical High-Performance Liquid Chromatography (HPLC) system is necessary for purity analysis of the collected fractions.

  • Solvents: All solvents should be of analytical or HPLC grade.

  • Sample: A pre-enriched crude extract containing this compound.

2. Selection of the Two-Phase Solvent System:

The selection of an appropriate two-phase solvent system is the most critical step for successful HSCCC separation. A preliminary screening of different solvent systems is recommended to find one that provides a suitable partition coefficient (K) for this compound.

  • Procedure for K-value Determination:

    • Prepare a small amount of several candidate two-phase solvent systems (see Table 1 for examples).

    • Add a small amount of the crude extract to a test tube containing equal volumes of the upper and lower phases of a selected solvent system.

    • Shake the tube vigorously to allow for partitioning of the compounds between the two phases.

    • After the layers have separated, analyze a sample from both the upper and lower phases by HPLC.

    • The K-value is calculated as the peak area of the target compound in the stationary phase divided by the peak area in the mobile phase.

3. Preparation of the Two-Phase Solvent System and Sample Solution:

  • Prepare the chosen two-phase solvent system by mixing the solvents in the desired ratio in a separatory funnel.

  • Shake the mixture vigorously and allow the two phases to separate completely.

  • Degas both the upper and lower phases prior to use.

  • Dissolve the crude extract in a suitable volume of the mobile phase to prepare the sample solution for injection.

4. HSCCC Separation Procedure:

  • Fill the entire column of the HSCCC instrument with the stationary phase.

  • Set the desired revolution speed (e.g., 850 rpm).[5]

  • Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).[5]

  • Once hydrodynamic equilibrium is reached (i.e., the mobile phase is eluting from the column outlet), inject the sample solution.

  • Continuously monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).[5]

  • Collect fractions of the effluent based on the resulting chromatogram.

5. Analysis and Identification of Fractions:

  • Analyze the collected fractions by analytical HPLC to determine the purity of this compound in each fraction.

  • Pool the fractions containing the pure compound.

  • The structure of the purified compound can be further confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Data Presentation

The following tables summarize typical solvent systems and operating conditions used for the purification of flavonoid glycosides, which can be adapted for this compound.

Table 1: Exemplary Two-Phase Solvent Systems for Flavonoid Glycoside Purification

Solvent System Composition (v/v/v/v)Target CompoundsReference
Methyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5)Flavonoid glycosides and caffeoylquinic acid derivatives[5]
n-Hexane/Ethyl acetate/Methanol/Water (0.7:4:0.8:4)Flavonoid glycosides and a benzophenone (B1666685) galloyl glycoside[4]
Ethyl acetate/n-butanol/water (2:1:3)Flavonoid glycosides[6]
Chloroform/Methanol/Water/n-butanol (4:3:2:1.5)Flavonoids[7]
n-Hexane/Ethyl acetate/Methanol/Water (0.5:3:1:2)Flavonoid glycosides[8]

Table 2: Typical HSCCC Operating Parameters and Performance

ParameterValueReference
Apparatus TBE-300A HSCCC[5]
Mobile Phase Lower phase[5]
Stationary Phase Upper phase[5]
Revolution Speed 850 rpm[5]
Flow Rate 2.0 mL/min[5]
Detection Wavelength 254 nm[5]
Sample Size 1.0 g of crude extract[5]
Stationary Phase Retention 47.3%[5]
Purity Achieved >95% (typical for flavonoid glycosides)[6][8]
Recovery >90% (typical)

Visualization

The following diagram illustrates the general experimental workflow for the purification of this compound using counter-current chromatography.

CCC_Workflow cluster_prep Preparation cluster_ccc Counter-Current Chromatography cluster_analysis Analysis & Final Product Crude_Extract Crude Plant Extract Solvent_System_Selection Solvent System Selection (K-value determination) Crude_Extract->Solvent_System_Selection Sample_Preparation Sample Preparation (Dissolve in mobile phase) Crude_Extract->Sample_Preparation Solvent_Preparation Two-Phase Solvent System Preparation Solvent_System_Selection->Solvent_Preparation HSCCC_Separation HSCCC Separation (Injection & Elution) Sample_Preparation->HSCCC_Separation Solvent_Preparation->Sample_Preparation Fraction_Collection Fraction Collection HSCCC_Separation->Fraction_Collection HPLC_Analysis HPLC Purity Analysis Fraction_Collection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Final_Product Pure 6-Methoxykaempferol 3-O-galactoside Pooling->Final_Product Structure_Elucidation Structural Elucidation (MS, NMR) Final_Product->Structure_Elucidation

Figure 1. Experimental workflow for the purification of this compound by CCC.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Methoxykaempferol 3-O-galactoside in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of "6-Methoxykaempferol 3-O-galactoside" in DMSO stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for flavonoid glycosides like this compound.[1][2] It offers good solubility for this class of compounds. For immediate use in aqueous buffers, a concentrated stock in DMSO can be prepared and then diluted to the final concentration.[3][4]

Q2: What are the optimal storage conditions for this compound in DMSO?

To maximize the shelf-life of your this compound DMSO stock solution, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Long-term: -20°C or -80°C.[5] Short-term: 4°C.Lower temperatures significantly slow down the rate of chemical degradation.[1][5]
Light Exposure Store in amber glass vials or protect from light.[1]Flavonoids can be sensitive to light, which may induce photochemical degradation.[1]
Container Use airtight amber glass or polypropylene (B1209903) vials with secure caps.[1][5]This prevents solvent evaporation and protects the compound from moisture and air.[5]
DMSO Quality Use high-purity, anhydrous DMSO.Water content in DMSO can contribute to compound degradation.[1][6]

Q3: How long can I store this compound in DMSO?

Q4: Do repeated freeze-thaw cycles affect the stability of the stock solution?

Repeated freeze-thaw cycles should be minimized. While some studies have shown that many compounds are stable after multiple freeze-thaw cycles, it is a potential source of degradation.[1][6] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated temperature fluctuations.[5]

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent results in my experiments.

This could be due to the degradation of your this compound stock solution.

Troubleshooting Steps:

  • Assess Purity: Analyze your DMSO stock solution using an analytical technique like HPLC-UV to check for the appearance of new peaks, which could indicate degradation products. Compare the chromatogram to that of a freshly prepared solution.[1]

  • Review Storage and Handling: Ensure that your storage and handling procedures follow the best practices outlined in the FAQ section. Minimize the exposure of the stock solution to light, air, and repeated freeze-thaw cycles.[1][5]

  • Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from solid material.

Issue 2: My compound has precipitated out of the DMSO solution.

Precipitation can occur, especially with changes in temperature or if the concentration is high.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[2]

  • Check for Crystallization upon Freezing: Some compounds may crystallize upon freezing, leading to a concentration gradient within the solution.[7] Ensure the solution is fully thawed and mixed before use.

  • Consider Lower Concentration: If precipitation is a recurring issue, consider preparing a slightly lower concentration stock solution.

Issue 3: How can I definitively confirm if my this compound is degrading in DMSO?

A stability study is the most definitive way to assess the stability of your compound under your specific storage conditions.

Confirmation Workflow:

Caption: Workflow for a stability study of this compound in DMSO.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC-UV

This protocol describes a general method to monitor the stability of this compound in a DMSO solution.

1. Preparation of Standards and Samples:

  • Prepare a fresh 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This will serve as your time-zero (T=0) reference standard.

  • Dilute this stock solution with the mobile phase to create a working standard concentration (e.g., 100 µM).

  • Take an aliquot from your stored this compound-DMSO solution and dilute it to the same working concentration.

2. HPLC-UV System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detector: Monitor at a wavelength appropriate for this compound (e.g., a wavelength determined by a UV scan, likely around 265 nm and 350 nm based on similar flavonoids).[4]

  • Column Temperature: 30°C.

3. Analysis:

  • Inject the T=0 reference standard and the aged sample.

  • Compare the chromatograms. The stability is assessed by comparing the peak area of the main compound in the aged sample to the peak area in the T=0 sample.

Data Interpretation Workflow:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Calculation & Conclusion A Inject T=0 Sample C Integrate Peak Area of Parent Compound (T=0) A->C B Inject Aged Sample D Integrate Peak Area of Parent Compound (Aged) B->D E Calculate % Remaining = (Area_Aged / Area_T0) * 100 C->E D->E F Assess Stability (e.g., >95% remaining is stable) E->F

References

Overcoming peak tailing in HPLC analysis of "6-Methoxykaempferol 3-O-galactoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of "6-Methoxykaempferol 3-O-galactoside," with a primary focus on resolving peak tailing issues.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common chromatographic problem that can lead to inaccurate quantification and reduced resolution. The following table summarizes potential causes of peak tailing during the analysis of this compound and provides systematic solutions to address them.

Potential Cause Description Recommended Solution
Secondary Silanol (B1196071) Interactions The hydroxyl groups of this compound can interact with free silanol groups on the surface of silica-based C18 columns, leading to a secondary retention mechanism and peak tailing.- Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the analyte. - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where residual silanol groups are chemically deactivated.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte's hydroxyl groups, a mixed population of ionized and non-ionized species can exist, resulting in peak broadening and tailing. The pKa of a similar compound, kaempferol (B1673270) 3-O-galactoside, 7-O-rhamnoside, has been reported to be 8.3.[1]- Maintain a Consistent and Appropriate pH: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. For flavonoids, a pH in the acidic range (e.g., 2.5-4.0) is generally effective.
Column Contamination Accumulation of strongly retained sample matrix components or precipitated analyte on the column inlet frit or packing material can create active sites and disrupt the peak shape.- Incorporate a Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from contaminants. - Implement a Column Washing Procedure: Regularly flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727), to remove contaminants.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion and tailing.- Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
Extra-Column Volume Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.- Optimize System Connections: Use short, narrow-bore tubing (e.g., 0.125 mm I.D.) and ensure all fittings are properly tightened to minimize dead volume.
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Logical Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a step-by-step workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only the analyte peak check_all_peaks->no_all_peaks No hardware_issue Suspect Hardware Issue (Extra-column volume, column void) yes_all_peaks->hardware_issue chemistry_issue Suspect Chemical Interaction Issue no_all_peaks->chemistry_issue check_connections Check tubing and connections hardware_issue->check_connections flush_column Flush or replace column check_connections->flush_column check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) chemistry_issue->check_ph ph_improves Peak shape improves? check_ph->ph_improves use_endcapped Use end-capped column ph_improves->use_endcapped No check_sample_prep Review Sample Preparation (Solvent, Concentration) ph_improves->check_sample_prep Yes dilute_sample Dilute sample and re-inject check_sample_prep->dilute_sample

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Experimental Protocols

This section provides a recommended starting method for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Recommended Starting HPLC Method

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 350 nm
Injection Volume 10 µL

Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase (90% A, 10% B) to achieve the desired concentration for calibration curves.

  • Sample Extraction (from a plant matrix, for example):

    • Homogenize the sample material.

    • Extract with methanol or a methanol/water mixture using sonication or reflux.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for flavonoid glycosides like this compound?

A1: The most frequent cause is secondary interactions between the hydroxyl groups of the flavonoid and residual acidic silanol groups on the silica-based stationary phase of the HPLC column. These interactions create an additional retention mechanism that broadens the peak and causes tailing.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is critical because it controls the ionization state of both your analyte and the stationary phase. For phenolic compounds like flavonoids, a low pH (typically 2.5-4.0) suppresses the ionization of the hydroxyl groups and, more importantly, protonates the silanol groups on the column packing, which significantly reduces the unwanted secondary interactions that lead to peak tailing.

Q3: Can my sample preparation contribute to peak tailing?

A3: Yes, two common aspects of sample preparation can lead to peak tailing. First, if your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion. It is always best to dissolve your sample in the mobile phase itself. Second, injecting too high a concentration of your analyte can overload the column, leading to broad and tailing peaks.

Q4: I've tried adjusting the mobile phase pH, but I still see some tailing. What should I do next?

A4: If pH adjustment is not sufficient, consider the following:

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older or lower-quality columns may have more active silanol groups.

  • Guard Column: If you are not already using one, a guard column can protect your analytical column from contaminants that may cause active sites.

  • Column Contamination: Your column may be contaminated. Try flushing it with a strong solvent like 100% acetonitrile. If the problem persists, the column may need to be replaced.

Q5: What is a good tailing factor to aim for in my analysis?

A5: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent for quantitative analysis. For many applications, a tailing factor up to 1.5 may be acceptable, but this depends on the specific requirements of your assay for resolution and integration accuracy.

References

Technical Support Center: Optimizing HPLC Gradient for Separation of 6-Methoxykaempferol 3-O-galactoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of 6-Methoxykaempferol 3-O-galactoside and its potential isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your separation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of flavonoid isomers.

Question: Why am I observing poor resolution or co-elution of my this compound isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers. Here are several factors and optimization strategies to consider:

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.

  • System Suitability: Run a standard mixture with known separation characteristics to confirm your HPLC system is performing optimally.

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic solvent and the use of additives are critical.

    • Solvent Selection: Acetonitrile (B52724) often provides better selectivity and lower backpressure compared to methanol (B129727) for flavonoid separations.

    • Mobile Phase Additives: Adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.

  • Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can increase the separation time between closely eluting peaks. Experiment with different gradient slopes to find the optimal resolution.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[1][2]

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1] However, for some isomers, higher temperatures may not always be beneficial. A systematic evaluation at different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.[3][4]

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, which may improve the separation of critical isomer pairs, though it will also increase the total run time.[4]

Question: My peaks are tailing. How can I improve their shape?

Answer:

Peak tailing can compromise resolution and quantification accuracy. Here are the common causes and their solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Buildup of contaminants from previous injections can cause peak distortion.

    • Solution: Flush the column with a strong solvent.

Question: I am observing peak splitting. What is the cause and how can I fix it?

Answer:

Peak splitting can occur for several reasons:

  • Co-elution of Isomers: The "split" peak may actually be two closely eluting isomers.

    • Solution: Optimize the mobile phase, gradient, or temperature to improve separation. A smaller injection volume might help to distinguish the two peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Replace the column.

Question: My retention times are fluctuating between injections. What could be the issue?

Answer:

Unstable retention times can make peak identification unreliable. Common causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.

    • Solution: Perform regular pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?

A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 15-20%) and increase linearly to a higher percentage (e.g., 40-50%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.[5]

  • Detection: UV detection at the lambda max of the flavonoid (typically around 265 nm and 350 nm).[6][7]

From this starting point, you can optimize the gradient slope, temperature, and flow rate to achieve baseline separation.

Q2: How does the methoxy (B1213986) group at the 6-position affect the separation?

A2: The methoxy group at the 6-position increases the hydrophobicity of the molecule compared to its non-methoxylated counterpart (kaempferol 3-O-galactoside). This will generally lead to a longer retention time on a reversed-phase column. When separating isomers, this additional group can also introduce subtle electronic and steric differences that can be exploited for separation.

Q3: What types of isomers of this compound might I encounter?

A3: You may encounter several types of isomers, including:

  • Positional Isomers: The methoxy group could be at a different position on the flavonoid backbone (e.g., 8-Methoxykaempferol 3-O-galactoside). The galactose moiety could also be attached to a different hydroxyl group (e.g., 6-Methoxykaempferol 7-O-galactoside).

  • Anomeric Isomers: The galactose can be attached in either the α or β configuration at the anomeric carbon. These are diastereomers and can often be separated by HPLC.

  • Sugar Isomers: The sugar moiety itself could be a different hexose, such as glucose (forming 6-Methoxykaempferol 3-O-glucoside).

Q4: Is a C18 column the only option for this separation?

A4: While C18 columns are the most common and a great starting point, other stationary phases can offer different selectivities that may be beneficial for separating challenging isomers.

  • Phenyl-Hexyl Columns: These columns provide π-π interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic compounds like flavonoids.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be very effective for separating closely related isomers.

Data Presentation

The following tables provide example data on how different HPLC parameters can affect the separation of structurally similar kaempferol (B1673270) glycoside isomers. This data should be used as a guide for optimizing the separation of this compound and its isomers.

Table 1: Effect of Mobile Phase Organic Modifier on Isomer Separation

Organic Modifier (30% in Water with 0.1% Formic Acid)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Acetonitrile18.519.81.6
Methanol22.123.01.2
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 40°C.

Table 2: Effect of Column Temperature on Isomer Separation

Temperature (°C)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
2520.321.71.5
3519.220.51.7
4517.818.91.4
Conditions: C18 column (250 x 4.6 mm, 5 µm), Mobile Phase: 28% Acetonitrile in 0.1% Formic Acid, 1.0 mL/min.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-40 min: 20% to 45% B (linear gradient)

    • 40-45 min: 45% B (isocratic)

    • 45-47 min: 45% to 20% B (linear gradient)

    • 47-55 min: 20% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Diode-array detector monitoring at 265 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample containing isomers dissolve Dissolve in initial mobile phase sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC System (Pump, Injector, Column Oven) filter->hplc Inject 10 µL column C18 Column hplc->column detector DAD Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

Caption: General experimental workflow for HPLC analysis of flavonoid isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_instrument_params Instrument Parameter Optimization cluster_column_check Column Health start Poor Peak Resolution mp_check Change Organic Solvent? (e.g., MeOH to ACN) start->mp_check gradient Adjust Gradient Slope? (Make shallower) mp_check->gradient end_good Resolution Improved mp_check->end_good Yes additive Check Mobile Phase Additive? (e.g., 0.1% Formic Acid) gradient->additive gradient->end_good Yes temp Optimize Temperature? additive->temp additive->end_good Yes flow Decrease Flow Rate? temp->flow temp->end_good Yes column_health Check Column Performance? (Use standard) flow->column_health flow->end_good Yes replace_column Replace Column? column_health->replace_column column_health->end_good Yes replace_column->end_good

Caption: Troubleshooting workflow for poor resolution of flavonoid isomers.

peak_shape_troubleshooting start Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing_causes Tailing Causes: - Secondary Interactions - Column Overload - Contamination peak_type->tailing_causes Tailing fronting_causes Fronting Causes: - Sample Solvent Incompatibility - Severe Column Overload peak_type->fronting_causes Fronting tailing_solutions Tailing Solutions: - Add Acidic Modifier - Reduce Sample Load - Flush Column tailing_causes->tailing_solutions end_good Peak Shape Improved tailing_solutions->end_good fronting_solutions Fronting Solutions: - Dissolve Sample in Mobile Phase - Reduce Sample Load fronting_causes->fronting_solutions fronting_solutions->end_good

References

Technical Support Center: 6-Methoxykaempferol 3-O-galactoside Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-O-galactoside. It focuses on the identification of degradation products that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through two primary pathways:

  • Hydrolysis of the Glycosidic Bond: This is a common degradation route for flavonoid glycosides. The O-glycosidic bond at the 3-position is cleaved, resulting in the formation of the aglycone, 6-Methoxykaempferol, and the galactose sugar moiety. This reaction is often catalyzed by acidic or basic conditions, as well as enzymatic activity.

  • Oxidation of the Flavonoid Ring System: The polyhydroxy aromatic ring structure of the kaempferol (B1673270) backbone is prone to oxidation. This can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds. The presence of a methoxy (B1213986) group at the 6-position may influence the rate and products of this degradation pathway.

Q2: What are the expected degradation products of this compound under different stress conditions?

Forced degradation studies on similar flavonoids provide insights into the likely degradation products under various stress conditions.[1][2]

Stress ConditionExpected Primary Degradation Products
Acidic Hydrolysis 6-Methoxykaempferol, Galactose
Basic Hydrolysis 6-Methoxykaempferol, Galactose, and potentially further degradation products of the aglycone due to the instability of flavonoids in alkaline solutions.
**Oxidative (e.g., H₂O₂) **Products from C-ring cleavage, such as benzofuranone derivatives. The primary aglycone degradation product is likely to be a derivative of 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone, influenced by the 6-methoxy group.
Thermal A mixture of hydrolytic and oxidative degradation products. The stability of flavonoids decreases at higher temperatures.

Q3: Which analytical techniques are most suitable for identifying these degradation products?

A combination of chromatographic and spectrometric techniques is recommended for the unambiguous identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are essential for separating the parent compound from its degradation products. A reversed-phase C18 column is commonly used.

  • Mass Spectrometry (MS), particularly LC-MS, LC-MS/MS, or UPLC-Q-TOF-MS/MS: MS provides molecular weight information and fragmentation patterns of the separated compounds, which are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are invaluable.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram during stability studies.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS to determine the molecular weight of the compounds corresponding to the unexpected peaks.

    • Analyze fragmentation patterns: Perform MS/MS analysis to obtain fragment ions. Compare these with the expected fragmentation of 6-Methoxykaempferol and its potential degradation products.

    • Compare with forced degradation samples: Analyze samples subjected to acidic, basic, oxidative, and thermal stress to see if the unknown peaks match any of the degradation products formed under these controlled conditions.

    • Check for enzymatic degradation: If applicable to your experimental setup, consider the possibility of enzymatic hydrolysis of the glycosidic bond.

Issue 2: Difficulty in identifying the structure of a major degradation product.

  • Possible Cause: Formation of a novel or unexpected degradation product.

  • Troubleshooting Steps:

    • Isolate the degradation product: Use preparative HPLC to isolate a sufficient quantity of the unknown compound.

    • Perform high-resolution mass spectrometry (HRMS): This will provide an accurate mass and elemental composition, aiding in the determination of the molecular formula.

    • Conduct NMR analysis: Acquire a full set of NMR data (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to elucidate the complete chemical structure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to forced degradation to generate potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 30 minutes. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method.

Protocol 2: UPLC-MS/MS Analysis for Degradation Product Identification

This protocol provides a general method for the analysis of degradation products.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (ESI in both positive and negative ion modes):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MS Scan Range: m/z 100-1000

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ions of interest.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base/Enzyme) cluster_oxidation Oxidation parent This compound aglycone 6-Methoxykaempferol parent->aglycone Cleavage of glycosidic bond sugar Galactose parent->sugar Release of sugar moiety ring_opening C-Ring Opening aglycone->ring_opening Oxidative Stress bzf_derivative Benzofuranone Derivative ring_opening->bzf_derivative

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Peak(s) in Chromatogram lcms Perform LC-MS Analysis start->lcms mw_determination Determine Molecular Weight lcms->mw_determination msms Conduct MS/MS for Fragmentation Pattern mw_determination->msms forced_degradation Compare with Forced Degradation Samples msms->forced_degradation match Match Found? forced_degradation->match identify Identify Degradation Product match->identify Yes no_match No Match match->no_match No isolate Isolate Unknown Peak (Prep-HPLC) no_match->isolate hrms Perform HRMS for Elemental Composition isolate->hrms nmr Conduct NMR for Structural Elucidation hrms->nmr structure_elucidation Elucidate Structure of Novel Degradation Product nmr->structure_elucidation

Caption: Troubleshooting workflow for identifying unknown peaks.

References

Challenges in the isolation of flavonoid glycosides from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolating Flavonoid Glycosides

Welcome to the technical support center for flavonoid glycoside isolation. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of these valuable compounds from plant extracts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is the yield of my flavonoid glycoside extract unexpectedly low?

A1: Low yield is a common issue that can stem from several factors throughout the isolation workflow.

  • Inefficient Extraction: The choice of solvent and extraction conditions is critical. Flavonoid glycosides are moderately polar; therefore, aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 50-80%) are effective for their extraction.[1] Modern techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency and reduce solvent consumption compared to traditional methods.[2][3][4] Key parameters to optimize include solvent-to-solid ratio, temperature, and extraction time.[2][5] For instance, an optimal solid-to-liquid ratio might range from 1:10 to 1:50, depending on the goal of the extraction.[4]

  • Degradation of Glycosides: Flavonoid glycosides can be sensitive to high temperatures, prolonged extraction times, and alkaline pH.[5][6] The presence of certain enzymes in the plant material can also lead to degradation. Consider using milder extraction conditions or blanching the plant material to deactivate enzymes. The stability of flavonoids depends on their chemical structure; a higher number of hydroxyl groups can promote degradation, while sugar moieties and methoxyl groups can be protective.[6]

  • Improper Plant Material: The concentration of glycosides varies depending on the plant part, its maturity, harvesting time, and drying conditions.[2][5] Ensure you are using high-quality, properly prepared plant material.

  • Loss During Purification: Significant amounts of the target compound can be lost during cleanup and fractionation steps. Each purification step should be monitored (e.g., by TLC or HPLC) to track the compound of interest and optimize recovery.

Q2: My extract is a dark, sticky mess containing chlorophyll (B73375) and tannins. How can I clean it up?

A2: The co-extraction of pigments like chlorophyll and other polyphenols like tannins is a frequent challenge.

  • Initial Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can effectively remove fats and some pigments without significantly affecting the more polar flavonoid glycosides.[7]

  • Liquid-Liquid Partitioning: After initial extraction (e.g., with aqueous methanol), the crude extract can be partitioned against a series of immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate (B1210297), n-butanol). Flavonoid glycosides will typically concentrate in the more polar fractions like ethyl acetate or n-butanol, leaving many impurities behind.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. A C18 or similar reversed-phase cartridge can be used to retain flavonoid glycosides while allowing very polar impurities (like sugars and salts) to pass through with an aqueous wash. The target compounds can then be eluted with methanol or acetonitrile.[10][11][12]

  • Adsorbent Chromatography: Column chromatography using adsorbents like polyamide or Sephadex LH-20 is excellent for separating flavonoids from other phenolic compounds like tannins.[9][13]

Q3: I am having trouble separating structurally similar flavonoid glycosides using chromatography. What can I do?

A3: Separating isomers or glycosides with minor structural differences is a significant purification hurdle.[14]

  • Optimize HPLC/Prep-HPLC Conditions:

    • Mobile Phase Gradient: Use a shallower, longer gradient during preparative HPLC to enhance the resolution between closely eluting peaks.[5]

    • Mobile Phase Additives: Adding a small amount of acid (e.g., 0.1-0.3% formic or acetic acid) to the mobile phase can improve peak shape and selectivity for phenolic compounds.[5][11][15]

    • Column Choice: Different stationary phases can offer unique selectivity. While C18 is common, trying other phases like Phenyl-Hexyl or CSH fluorophenyl could provide the necessary resolution.[16][17]

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique is particularly effective for separating compounds with close polarity from crude extracts without a solid support, preventing irreversible adsorption.[15][16][18] The key is to find a suitable two-phase solvent system where the partition coefficients (KD) of the target compounds are ideal for separation.[15][18]

  • Column Overloading: Ensure you are not overloading your preparative column, which leads to broad peaks and poor separation.[5] Reduce the sample load or scale up to a larger column.

Q4: My flavonoid glycosides seem to be degrading or hydrolyzing into their aglycones during the process. How can I prevent this?

A4: Unwanted hydrolysis (the cleavage of the sugar moiety) can occur, especially under harsh conditions.

  • Avoid Strong Acids and High Heat: While acid hydrolysis is a method used to intentionally produce aglycones, accidental hydrolysis can occur if the extraction or purification conditions are too acidic or hot.[19][20][21] For example, treatment with 6 M HCl at 80°C can lead to rapid hydrolysis but also aglycone decomposition.[20] Milder conditions, such as 2 M HCl at 60°C, are less destructive.[20]

  • Enzymatic Activity: Endogenous plant enzymes (like β-glucosidase) can hydrolyze glycosidic bonds.[20] If this is suspected, blanching the fresh plant material or using extraction methods that rapidly denature enzymes (e.g., microwave-assisted extraction) can be beneficial.

  • pH Control: Maintain a slightly acidic to neutral pH during extraction and purification, as alkaline conditions can promote degradation.[5]

  • Use of Antioxidants: Adding an antioxidant like ascorbic acid during extraction can help protect sensitive compounds from degradation.[2][20]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting flavonoid glycosides?

A1: There is no single "best" solvent, as the optimal choice depends on the specific plant material and target compounds. However, due to the polar nature of the sugar moieties, mixtures of alcohol and water are generally most effective. Aqueous ethanol (50-80%) is widely used because it is effective, safe (food-grade), and easy to remove.[1] Aqueous methanol often shows slightly higher extraction efficiency but is toxic and primarily used for analytical purposes.[1]

Q2: What is the difference between isolating a flavonoid glycoside and a flavonoid aglycone?

A2: The primary difference lies in their polarity and the methods used for their isolation.

  • Flavonoid Glycosides: Contain one or more sugar units attached, making them more polar. They are soluble in polar solvents like aqueous alcohol.[22]

  • Flavonoid Aglycones: Lack the sugar units, making them significantly less polar. They are more soluble in solvents like ether, chloroform, and dichloromethane.[4][9][21] To isolate aglycones, one often performs an acid or enzymatic hydrolysis step on the extract to cleave the sugar moieties from the glycosides before purification.[19][23][24]

Q3: Do I need to remove fats and oils before extraction?

A3: If your plant source is rich in lipids (e.g., seeds), a preliminary defatting step is highly recommended.[7][25] Extracting the ground material with a non-polar solvent like n-hexane will remove lipids that can interfere with subsequent extraction and purification steps, leading to cleaner extracts and better chromatographic performance.[7]

Q4: What is Solid-Phase Extraction (SPE) and when should I use it?

A4: Solid-Phase Extraction (SPE) is a sample preparation technique used for cleanup and concentration.[26] It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. For flavonoid glycosides, a reversed-phase C18 cartridge is common.[10][12] You should use SPE after initial extraction to remove highly polar impurities (like sugars and salts) or non-polar contaminants, resulting in a cleaner, more concentrated sample for high-resolution chromatography like HPLC.[11]

Q5: How can I monitor my purification process?

A5: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective way to monitor the progress of your column chromatography fractions. For flavonoid glycosides, a common mobile phase for TLC is a mixture of Butanol: Acetic acid: Water (4:1:1).[9] High-Performance Liquid Chromatography (HPLC) provides more detailed information, allowing you to check the purity of fractions and guide the pooling of similar fractions for further steps.[15][27]

Data and Protocols

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction

Solvent SystemPolarityAdvantagesDisadvantagesTypical Use
Ethanol-Water (50-80%) Moderate-HighGenerally Recognized as Safe (GRAS), effective for glycosides, biodegradable.[1]May extract water-soluble impurities like sugars.Industrial and lab-scale extraction for supplements and research.[1]
Methanol-Water (80%) HighHigh extraction efficiency for polar glycosides.[1]Toxic, limiting its use for products intended for consumption.[1]Analytical and research purposes.[1]
Acetone-Water Medium-HighEffective for a wide range of phenolics.[1]Flammable, can extract unwanted compounds.[1]Lab-scale extraction.
Deep Eutectic Solvents (DES) VariableGreen, tunable solvents with high efficiency.[2][28][29]Can be viscous, recovery from DES can be challenging.[28]Modern, environmentally friendly extraction.[2]

Table 2: Typical Parameters for Preparative HPLC Purification

ParameterTypical SettingPurpose & Notes
Column Reversed-Phase C18 (e.g., 20 mm x 250 mm, 5-15 µm)Standard for separating moderately polar compounds.[15][27]
Mobile Phase A Water with 0.1-0.3% Formic or Acetic AcidThe aqueous phase. Acid improves peak shape and suppresses ionization.[15][27]
Mobile Phase B Acetonitrile or MethanolThe organic phase. Acetonitrile often provides better resolution.[27]
Gradient Linear, e.g., 15-30% B over 30 minA shallow gradient is crucial for resolving closely related glycosides.[27]
Flow Rate 3-5 mL/min (for a ~20 mm ID column)Scaled up from analytical flow rates.[18][27]
Detection UV/DAD at 254 nm, ~280 nm, or ~350 nmWavelengths depend on the flavonoid class. A DAD detector is useful for peak identification.[15][27]
Experimental Protocols

Protocol 1: General Extraction and Partitioning

  • Preparation: Air-dry and grind the plant material to a fine powder to maximize surface area.

  • Defatting (if necessary): Macerate or sonicate the powder with n-hexane (1:5 w/v) for 30 minutes. Filter and discard the hexane. Repeat 2-3 times. Allow the defatted plant material to air dry completely.

  • Extraction: Extract the plant powder with 80% aqueous methanol (1:10 w/v) using ultrasonication for 60 minutes at 60°C.[27] Filter the mixture and repeat the extraction on the plant residue. Combine the filtrates.

  • Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Liquid-Liquid Partitioning:

    • Resuspend the remaining aqueous concentrate in water.

    • Transfer the solution to a separatory funnel and partition sequentially with an equal volume of chloroform, then ethyl acetate, and finally n-butanol.

    • Collect each fraction. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

    • Analyze each fraction by TLC or HPLC to locate the target compounds before concentrating the desired fraction for further purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 100% methanol through it, followed by deionized water (e.g., with 0.01% formic acid).[10][12] Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude extract (e.g., the concentrated ethyl acetate fraction from Protocol 1) in a minimal amount of 50% methanol and load it onto the conditioned cartridge.[10]

  • Washing: Wash the cartridge with deionized water to elute highly polar, interfering compounds like sugars and organic acids.

  • Elution: Elute the retained flavonoid glycosides with 100% methanol or acetonitrile.[11]

  • Final Step: Evaporate the eluate to dryness and reconstitute the purified sample in a suitable solvent for HPLC analysis or injection.[11]

Visualizations

G General Workflow for Flavonoid Glycoside Isolation cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_purify Purification cluster_final Analysis Start Plant Material Grind Drying & Grinding Start->Grind Defat Defatting (Hexane) Grind->Defat Extract Extraction (e.g., 80% Methanol) Defat->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Partition Liquid-Liquid Partitioning (EtOAc / BuOH) Concentrate->Partition CC Column Chromatography (Sephadex / Polyamide) Partition->CC Prep_HPLC Preparative HPLC (C18 Column) CC->Prep_HPLC Isolate Pure Flavonoid Glycoside Prep_HPLC->Isolate Analysis Structural Elucidation (LC-MS, NMR) Isolate->Analysis End End Analysis->End

Caption: A typical experimental workflow for isolating flavonoid glycosides.

G Troubleshooting Low Yield Problem Problem: Low Yield of Target Glycoside Cause1 Poor Extraction? Problem->Cause1 Cause2 Degradation? Problem->Cause2 Cause3 Loss in Purification? Problem->Cause3 Sol1a Optimize Solvent (e.g., 70% EtOH) Cause1->Sol1a Solution Sol1b Use UAE/MAE Cause1->Sol1b Solution Sol1c Increase Solvent Ratio Cause1->Sol1c Solution Sol2a Lower Temperature Cause2->Sol2a Solution Sol2b Reduce Time Cause2->Sol2b Solution Sol2c Check pH / Add Antioxidant Cause2->Sol2c Solution Sol3a Monitor Fractions w/ TLC/HPLC Cause3->Sol3a Solution Sol3b Optimize SPE Recovery Cause3->Sol3b Solution Sol3c Check for Irreversible Adsorption Cause3->Sol3c Solution

Caption: A decision tree for troubleshooting low yields in isolation experiments.

References

Technical Support Center: Enhancing Bioavailability of Methoxylated Flavonoids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery and bioavailability of methoxylated flavonoids in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Intracellular Concentration of Methoxylated Flavonoids

Q: We are treating our cell line with a methoxylated flavonoid, but subsequent analysis shows very low intracellular levels. What could be the reason, and how can we improve uptake?

A: Low intracellular accumulation of methoxylated flavonoids can stem from several factors, primarily related to their physicochemical properties and interactions with the cell culture environment.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility Even though methoxylation can increase lipophilicity, which is beneficial for membrane transport, very low aqueous solubility can lead to precipitation in the culture medium before the flavonoid can interact with the cells.[1] 1. Use of Solubilizing Agents: Incorporate cyclodextrins or formulate the flavonoid into nanoparticles to enhance its solubility and stability in the aqueous culture medium.[2][3] 2. Solvent Optimization: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the flavonoid is minimal (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
Precipitation in Media The complex composition of cell culture media, including proteins and salts, can lead to the precipitation of flavonoids over time, especially during incubation.[1]
Low Membrane Permeability While generally more permeable than their hydroxylated counterparts, some methoxylated flavonoids might still exhibit suboptimal passive diffusion across the cell membrane.[4]
Active Efflux Some cells express efflux pumps (e.g., P-glycoprotein) that can actively transport the flavonoid out of the cell, keeping intracellular concentrations low.[5][6]
Metabolic Instability Although more stable than hydroxylated flavonoids, some methoxylated flavonoids can be metabolized by cellular enzymes, such as cytochrome P450s, leading to lower concentrations of the parent compound.[7]

Issue 2: Observed Precipitation or Cloudiness in Cell Culture Media After Adding Methoxylated Flavonoid

Q: Upon adding our methoxylated flavonoid stock solution to the cell culture medium, we observe immediate or delayed precipitation. How can we prevent this?

A: Precipitation is a common issue when working with hydrophobic compounds like methoxylated flavonoids in aqueous environments.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Exceeding Solubility Limit The final concentration of the flavonoid in the media exceeds its aqueous solubility.
"Salting Out" Effect High concentrations of salts and other components in the culture medium can reduce the solubility of the flavonoid.
Temperature Shock Adding a concentrated stock solution to cold media can cause the flavonoid to precipitate out of solution.
Interaction with Serum Proteins Flavonoids can bind to proteins in fetal bovine serum (FBS), which can sometimes lead to aggregation and precipitation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to enhance the bioavailability of methoxylated flavonoids in cell culture?

A: The two most widely used and effective methods are cyclodextrin (B1172386) encapsulation and nanoparticle formulation.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules like methoxylated flavonoids, forming inclusion complexes that are more soluble and stable in aqueous solutions.[2][3] This enhanced solubility allows for higher concentrations to be used in cell culture without precipitation.

  • Nanoparticle Formulation: Encapsulating methoxylated flavonoids into nanoparticles (e.g., polymeric nanoparticles, liposomes, solid lipid nanoparticles) can protect them from degradation, improve their solubility, and facilitate their uptake by cells.[9][10][11]

Q2: How do I choose between cyclodextrins and nanoparticles for my experiment?

A: The choice depends on your specific experimental goals, the properties of your methoxylated flavonoid, and your cell type.

FeatureCyclodextrinsNanoparticles
Primary Mechanism Increases solubility and stability in the medium.[2]Can increase solubility, protect from degradation, and potentially offer targeted delivery.[9][10]
Preparation Relatively simple to prepare through methods like co-precipitation or freeze-drying.[12]Preparation can be more complex, often requiring specialized equipment and optimization of formulation parameters.[10]
Cellular Interaction Primarily acts as a carrier to deliver the flavonoid to the cell surface, where it is released to diffuse across the membrane.Can be taken up by cells through endocytosis, providing a different mechanism of intracellular delivery.
Potential for Cytotoxicity Generally considered safe at appropriate concentrations, but high concentrations of some cyclodextrin derivatives can be cytotoxic.The materials used to formulate nanoparticles can have inherent cytotoxicity that needs to be evaluated for each specific formulation and cell line.[13][14][15]

Q3: Can I use a higher concentration of methoxylated flavonoid if I use a delivery system?

A: Yes, a key advantage of using delivery systems like cyclodextrins and nanoparticles is the ability to achieve higher effective concentrations of the flavonoid in the cell culture medium without precipitation. This allows for the investigation of dose-dependent effects that might not be observable with the free compound due to its limited solubility.

Q4: How stable are methoxylated flavonoids in cell culture medium?

A: Methoxylated flavonoids are generally more stable than their hydroxylated counterparts because the methoxy (B1213986) groups protect the flavonoid backbone from oxidative degradation.[7][16] However, their stability can still be influenced by factors such as the pH of the medium, exposure to light, and the presence of reactive oxygen species generated by cellular metabolism. For long-term experiments, it is advisable to refresh the medium containing the flavonoid periodically.

Data Presentation

Table 1: Enhancement of Flavonoid Solubility with Cyclodextrins

FlavonoidCyclodextrin TypeFold Increase in Aqueous SolubilityReference
QuercetinMethylated β-CD>254-fold[3]
NaringeninMethylated β-CD derivativesSeveral hundred-fold[3]
MyricetinDimeric β-CD33.6-fold[17]
QuercetinDimeric β-CD12.4-fold[17]
KaempferolDimeric β-CD10.5-fold[17]
LuteolinHP-β-CD~70.2-fold[18]

Table 2: Encapsulation Efficiency of Flavonoids in Nanocarriers

FlavonoidNanocarrier SystemEncapsulation Efficiency (%)Reference
CatechinHP-β-CD Inclusion Complex83.37%[19]
EpicatechinHP-β-CD Inclusion Complex81.51%[19]
Morin HydrateHP-β-CD Inclusion Complex81.38%[19]
QuercetinHP-β-CD Inclusion Complex81.16%[19]
FisetinPCL/PLGA-PEG-COOH Nanoparticles70-82%[20]

Experimental Protocols

Protocol 1: Preparation of Methoxylated Flavonoid-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the methoxylated flavonoid to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). This ratio may need to be optimized.

  • Dissolution of Cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolution of Flavonoid: Dissolve the methoxylated flavonoid in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Mixing: Slowly add the flavonoid solution to the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) for 48-72 hours to obtain a dry powder of the inclusion complex.[12]

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), or Differential Scanning Calorimetry (DSC).[19]

  • Preparation for Cell Culture: Dissolve the powdered inclusion complex directly in your cell culture medium to the desired final concentration. Filter-sterilize the solution before adding it to your cells.

Protocol 2: Preparation of Methoxylated Flavonoid-Loaded Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation: Dissolve the methoxylated flavonoid and a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).[10][20]

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This solution often contains a stabilizer (e.g., Pluronic F-127 or polyvinyl alcohol, PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and the encapsulated flavonoid to precipitate, forming nanoparticles.[10]

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Resuspend the nanoparticle pellet in deionized water and centrifuge again to wash away any unencapsulated flavonoid and excess stabilizer. Repeat this washing step 2-3 times.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer or cell culture medium.

  • Characterization (Essential): Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading.

  • Cytotoxicity Assessment: Before use in your main experiments, perform a dose-response study to determine the cytotoxic potential of the blank (empty) nanoparticles on your cell line.[13][14][15]

Protocol 3: Caco-2 Permeability Assay for Methoxylated Flavonoids

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days to allow for the formation of a differentiated and polarized cell monolayer.[5][6]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be within the acceptable range for your laboratory's established protocol (e.g., >300 Ω·cm²).[21][22]

  • Preparation of Dosing Solutions: Prepare the dosing solution of the methoxylated flavonoid (either free or in a delivery system) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - for efflux assessment):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the methoxylated flavonoid in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of flavonoid appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5]

  • Calculation of Efflux Ratio: If both directional permeabilities were measured, calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]

Mandatory Visualizations

experimental_workflow cluster_preparation Step 1: Preparation cluster_treatment Step 2: Cell Treatment cluster_analysis Step 3: Analysis Flavonoid Methoxylated Flavonoid Complex Formulated Flavonoid Flavonoid->Complex Encapsulation DeliverySystem Delivery System (Cyclodextrin/Nanoparticle) DeliverySystem->Complex CellCulture Cell Culture Complex->CellCulture Treatment Bioavailability Assess Bioavailability (e.g., HPLC, LC-MS) CellCulture->Bioavailability Bioactivity Assess Bioactivity (e.g., Western Blot, qPCR) CellCulture->Bioactivity

Caption: Experimental workflow for enhancing flavonoid bioavailability.

signaling_pathway cluster_delivery Bioavailability Enhancement cluster_cell Cellular Action Flavonoid Methoxylated Flavonoid (Low Solubility) Delivery Delivery System (Cyclodextrin/Nanoparticle) Flavonoid->Delivery Cell Cell Membrane Delivery->Cell Enhanced Delivery Signaling Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) Cell->Signaling Modulation Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Signaling->Response

Caption: Logic diagram of flavonoid delivery and cellular action.

References

Technical Support Center: Investigating 6-Methoxykaempferol 3-O-galactoside in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-O-galactoside. Flavonoids, such as this compound, are known for their potential to interfere with biochemical assays, often leading to misleading results. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help you identify and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be cautious when using it in biochemical assays?

This compound is a flavonoid glycoside. Flavonoids are a class of natural compounds that are frequently identified as "Pan-Assay Interference Compounds" (PAINS).[1][2][3] PAINS are known to produce false-positive results in high-throughput screening and other biochemical assays through non-specific actions rather than by specifically interacting with the intended biological target.[1][4] Therefore, it is crucial to perform control experiments to ensure that the observed activity of this compound is genuine and not an artifact of assay interference.

Q2: What are the common mechanisms by which flavonoids like this compound can interfere with my assays?

Flavonoids can interfere with biochemical assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, flavonoids can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive inhibition.[5][6]

  • Redox Activity: As phenolic compounds, many flavonoids are redox-active.[5][7] They can directly reduce or oxidize assay components, interfering with assays that rely on redox-sensitive reagents like MTT or resazurin.[5]

  • Optical Interference: These compounds can possess intrinsic fluorescence or absorbance properties that overlap with the excitation or emission spectra of the assay's detection method, leading to high background signals or quenching.[5][6]

  • Non-specific Reactivity: The chemical structure of flavonoids can allow them to react non-specifically with proteins, potentially through covalent modification or other interactions, leading to promiscuous inhibition.[2][4]

  • Membrane Disruption: Some flavonoids can disrupt cell membranes, which can be a source of artifacts in cell-based assays.[4]

  • Metal Chelation: The presence of catechol-like moieties in many flavonoids can lead to the chelation of metal ions, which may be essential for the function of certain enzymes.[3]

Q3: I am observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause and how can I fix it?

A high background signal in a fluorescence-based assay is a common issue with flavonoids and is likely due to the compound's intrinsic fluorescence (autofluorescence).

Troubleshooting Steps:

  • Assess Compound Autofluorescence: Run a control experiment with this compound alone in the assay buffer to measure its fluorescence at the assay's excitation and emission wavelengths.

  • Subtract Background Fluorescence: If autofluorescence is present, subtract the signal from the compound-only control from your experimental wells.

  • Shift Detection Wavelengths: If possible, use a fluorescent probe that excites and/or emits at wavelengths where the compound does not fluoresce. Far-red probes are often less susceptible to interference.[6]

  • Use an Alternative Detection Method: If significant spectral overlap exists, consider switching to a non-fluorescence-based assay, such as a colorimetric or luminescence-based method.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays

Inconsistent results with this compound may suggest non-specific inhibition due to compound aggregation.

Troubleshooting Workflow for Suspected Aggregation

A Inconsistent enzyme inhibition results B Hypothesis: Compound is forming aggregates A->B C Add 0.01% Triton X-100 (non-ionic detergent) to the assay buffer B->C D Does the inhibitory activity decrease or disappear? C->D E Yes: Aggregation is the likely cause of inhibition. D->E Yes F No: Investigate other interference mechanisms (e.g., redox, optical). D->F No G Confirm by varying enzyme concentration. True inhibitors should have an IC50 independent of enzyme concentration. E->G cluster_assay Biochemical Assay cluster_interference Interference Mechanisms Enzyme Target Protein/Enzyme Product Detectable Product Enzyme->Product catalysis Substrate Substrate/Reagent Substrate->Product Compound 6-Methoxykaempferol 3-O-galactoside Aggregation Aggregation Compound->Aggregation forms Redox Redox Activity Compound->Redox exhibits Optical Optical Interference Compound->Optical causes Nonspecific Non-specific Binding Compound->Nonspecific undergoes Aggregation->Enzyme inhibits Redox->Substrate reacts with Optical->Product masks signal Nonspecific->Enzyme binds to

References

Technical Support Center: Scaling Up Purification of 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 6-Methoxykaempferol 3-O-galactoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a type of flavonoid, specifically a flavonol glycoside.[1] These compounds are natural secondary metabolites found in various plants.[1] Understanding its properties is crucial for purification. Like many flavonoid glycosides, it is a polar molecule due to the sugar (galactoside) moiety. Its solubility is generally higher in polar solvents like methanol, ethanol (B145695), and acetone, and mixtures of these with water, as well as DMSO.[1][2][3] It is sparingly soluble in water alone and has very low solubility in non-polar solvents like hexane (B92381).[2][4]

Q2: What are the initial steps for extracting this compound from a plant source?

For large-scale extraction of flavonoids, the initial step involves selecting an appropriate solvent and extraction method.[5] Polar solvents such as ethanol, methanol, or acetone, often mixed with water, are effective for extracting flavonoid glycosides.[1][6] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can increase yield and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction, though scaling up these modern techniques may still be under development.[5][7] After extraction, the crude extract is typically concentrated to remove the solvent.

Q3: What are the primary challenges when scaling up the purification process?

Scaling up purification from a lab to an industrial scale presents several challenges:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult.

  • Solvent Volume: The large volumes of solvents required can be costly and pose environmental and safety concerns.[8]

  • Time: Processing times for each step increase significantly.

  • Equipment: Specialized, larger-scale equipment is necessary.[9]

  • Cost-Effectiveness: The process must be economically viable at a larger scale.[8]

Q4: Which chromatography techniques are most suitable for large-scale purification of flavonoids?

For large-scale purification, a multi-step chromatography approach is common.[10]

  • Macroporous Resin Chromatography: This is an effective and economical method for the initial clean-up and enrichment of total flavonoids from the crude extract.[8][11] It has a high adsorption capacity and can be regenerated and reused.[8]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is very effective for separating flavonoids.[2][12] It is often used as an intermediate purification step.[12]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is typically the final polishing step to achieve high purity, particularly using a reversed-phase column (e.g., C18).

Troubleshooting Guide

Problem: Low final yield of this compound.

  • Possible Cause 1: Inefficient Initial Extraction.

    • Solution: Optimize the extraction solvent and method. For flavonoid glycosides, using a hydroalcoholic solvent (e.g., 70% ethanol) can be more effective than pure alcohol.[6] Consider using advanced extraction techniques like ultrasound-assisted extraction to improve efficiency.[5] Ensure the solid-to-liquid ratio is optimized; a higher solvent amount may be needed to ensure complete extraction.[5][6]

  • Possible Cause 2: Degradation of the Target Compound.

    • Solution: Flavonoids can be sensitive to heat and pH. Avoid prolonged exposure to high temperatures during solvent evaporation.[5] Use vacuum distillation at a lower temperature. Ensure that the pH of your solutions is maintained within a stable range for the compound.

  • Possible Cause 3: Poor Recovery from Chromatography Columns.

    • Solution: Ensure the chosen chromatography media is appropriate. For macroporous resins, perform static adsorption and desorption tests to select the best resin and elution conditions.[8] In preparative HPLC, check for irreversible adsorption to the stationary phase and optimize the mobile phase to ensure complete elution.

Problem: The final product has low purity.

  • Possible Cause 1: Inadequate Separation of Structurally Similar Flavonoids.

    • Solution: A single chromatography step is often insufficient.[10] Implement a multi-step purification strategy. For example, use macroporous resin chromatography for initial cleanup, followed by Sephadex LH-20, and finally a preparative HPLC step for polishing.[8][12]

  • Possible Cause 2: Presence of Non-Flavonoid Contaminants (e.g., chlorophylls, lipids).

    • Solution: Before chromatographic purification, perform a liquid-liquid partitioning step. Suspend the dried crude extract in water and partition it against a non-polar solvent like hexane or chloroform (B151607) to remove fats and chlorophylls.[2]

  • Possible Cause 3: Column Overloading in Preparative HPLC.

    • Solution: Reduce the amount of sample loaded onto the column. To scale up HPLC, the column diameter should be increased while keeping the bed height and linear flow rate constant to maintain resolution.[9]

Problem: Difficulty with solvent removal after elution.

  • Possible Cause 1: Large volumes of high-boiling-point solvents.

    • Solution: Whenever possible, use lower boiling point solvents in your mobile phase. For large volumes, a rotary evaporator under reduced pressure is standard. For industrial scale, thin-film or falling-film evaporators are more efficient.

  • Possible Cause 2: Product precipitation during solvent removal.

    • Solution: This can happen as the solution becomes more concentrated. Consider replacing the solvent with a different one in which the product is soluble before complete drying. Alternatively, proceed with lyophilization (freeze-drying) from an aqueous or aqueous-organic mixture to obtain a fine powder, which is often easier to handle.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids.

Extraction MethodTypical SolventAdvantagesDisadvantagesScalability
MacerationEthanol/MethanolSimple, low costTime-consuming, lower efficiencyHigh
Soxhlet ExtractionEthanol/MethanolMore efficient than macerationPotential for thermal degradationModerate
Ultrasound-Assisted Extraction (UAE)70% EthanolFaster, higher yields, less solvent[5]Initial equipment costModerate to High
Microwave-Assisted Extraction (MAE)70% EthanolVery fast, high yields[5]Can be difficult to scale up uniformly[5]Moderate

Table 2: Typical Gradient Elution for Macroporous Resin Chromatography.

StepElution SolventVolumePurpose
1Deionized Water5 Bed Volumes (BV)Remove sugars and highly polar impurities[8]
25% Ethanol5 BVRemove other polar impurities[8]
330-50% Ethanol5-10 BVElute target flavonoid glycosides[8][11]
495% Ethanol5 BVRegenerate the column

Experimental Protocols

Protocol 1: Scaled-Up Ultrasound-Assisted Extraction

  • Preparation: Mill the dried plant material to a fine powder (40-60 mesh).

  • Extraction: In a large stainless steel vessel, add the powdered plant material and a 70% ethanol/water solution at a solid-to-liquid ratio of 1:30 (w/v).[6]

  • Sonication: Submerge a high-power ultrasonic probe into the slurry. Sonicate at a controlled temperature (e.g., 60°C) for 45-60 minutes.

  • Filtration: Filter the mixture through a coarse filter followed by a finer filter press to separate the extract from the solid residue.

  • Concentration: Concentrate the extract under vacuum using a rotary evaporator or falling film evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification using Macroporous Resin Column Chromatography

  • Resin Preparation: Swell and pre-treat the chosen macroporous resin (e.g., HPD-100) according to the manufacturer's instructions, typically by washing with ethanol and then water.

  • Column Packing: Pack a large-scale chromatography column with the prepared resin. The bed height should be determined during small-scale optimization.

  • Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in a small amount of the equilibration buffer and load it onto the column at a controlled flow rate (e.g., 1-2 BV/hour).

  • Elution: Elute the column with a stepwise gradient of ethanol in water as detailed in Table 2. Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them under vacuum.

Protocol 3: Final Polishing with Preparative HPLC

  • System Preparation: Use a preparative HPLC system equipped with a C18 column of appropriate dimensions for the batch size.

  • Mobile Phase: Prepare the mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) and degas it thoroughly. The exact gradient should be optimized at the analytical scale first.

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter.

  • Injection and Fractionation: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the detector signal (e.g., UV at 268 or 352 nm).[13]

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the required purity specifications.

  • Solvent Removal: Remove the organic solvent under vacuum and then lyophilize the aqueous solution to obtain the final high-purity product.

Visualizations

G cluster_extraction Step 1: Extraction & Pre-purification cluster_purification Step 2: Chromatographic Purification cluster_polishing Step 3: Final Polishing & Isolation a Plant Material b Ultrasound-Assisted Extraction (70% Ethanol) a->b c Crude Extract b->c d Liquid-Liquid Partition (Hexane/Water) c->d e Aqueous Phase (Enriched Extract) d->e f Macroporous Resin Chromatography e->f g Semi-Purified Flavonoid Fraction f->g h Sephadex LH-20 (Optional) g->h i Enriched Target Fraction g->i h->i j Preparative HPLC (C18 Column) i->j k High-Purity Fractions j->k l Solvent Evaporation & Lyophilization k->l m Pure 6-Methoxykaempferol 3-O-galactoside l->m

Caption: Workflow for scaling up the purification of this compound.

G cluster_extraction Extraction Issues cluster_degradation Compound Stability cluster_chromatography Chromatography Issues start Low Yield Observed q1 Was extraction efficient? start->q1 a1 Optimize solvent (e.g., 70% EtOH). Increase solid/liquid ratio. Use UAE/MAE. q1->a1 No q2 Is the compound degrading? q1->q2 Yes a2 Reduce temperature during solvent evaporation. Control pH. q2->a2 Yes q3 Poor recovery from column? q2->q3 No a3 Optimize elution conditions. Check for irreversible binding. Select different resin/phase. q3->a3 Yes

Caption: Troubleshooting decision tree for low purification yield.

G cluster_lab Lab Scale cluster_process Process Scale lab_col Column Diameter (d1) Bed Height (h1) Flow Rate (F1) proc_col Column Diameter (d2 > d1) Bed Height (h2 = h1) Flow Rate (F2) lab_col->proc_col Scale-up Principle: Maintain Bed Height & Linear Flow Rate lab_params Linear Flow (u) = F1 / (π * (d1/2)²) Residence Time (t) = h1 / u proc_params Keep 'u' and 't' constant. New Flow Rate (F2) = u * (π * (d2/2)²)

Caption: Principles for scaling up column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Kaempferol 3-O-galactoside and 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of flavonoid research, kaempferol (B1673270) and its glycosides are subjects of intense study due to their diverse pharmacological properties. This guide provides a comparative overview of the reported bioactivities of two such related compounds: Kaempferol 3-O-galactoside and 6-Methoxykaempferol 3-O-galactoside. While substantial experimental data exists for Kaempferol 3-O-galactoside, detailing its anticancer, anti-inflammatory, and antioxidant effects, there is a notable scarcity of published experimental bioactivity data for its methoxylated counterpart, this compound.

This guide will present the available quantitative data, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways and workflows. Due to the limited data on this compound, a direct comparison is challenging. Therefore, this document will focus on the established bioactivities of Kaempferol 3-O-galactoside and, where relevant, will draw a cautious, indirect comparison with the known activities of the aglycone, 6-Methoxykaempferol, to provide a preliminary perspective.

Data Presentation: A Comparative Summary of Bioactivities

The following table summarizes the available quantitative data for the bioactivities of Kaempferol 3-O-galactoside and the aglycone 6-Methoxykaempferol. It is critical to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundBioactivityAssayCell Line / ModelResult
Kaempferol 3-O-galactoside AnticancerCell ProliferationNCI-H460 (NSCLC)Decreased cell viability at 12.5, 25, and 50 µM
Anti-inflammatorySecretory Phospholipase A₂ (sPLA₂) InhibitionCell-freeIC₅₀ = 17.6 µM[1]
Anti-inflammatoryCarrageenan-induced paw edemaMiceReduction in edema at 150 mg/kg[1]
AntioxidantDPPH Radical ScavengingCell-freeScavenging activity at 200 µg/ml[1]
Anti-agingCollagenase InhibitionIn vitro59.84 ± 8.13% inhibition
Anti-agingElastase InhibitionIn vitro55.56 ± 7.56% inhibition
6-Methoxykaempferol (Aglycone)AnticancerCell ProliferationDLD-1 (Colon)IC₅₀ = 101.8 µM[2][3]
AnticancerCell ProliferationA549 (Lung)IC₅₀ = 125.1 µM[2][3]
AnticancerCell ProliferationMCF-7 (Breast)IC₅₀ > 200 µM[2][3]
This compound No Experimental Bioactivity Data Available ---

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Kaempferol and its glycosides have been shown to exert their anticancer effects by modulating key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Kaempferol_Gal Kaempferol 3-O-galactoside Kaempferol_Gal->Akt inhibits Growth_Factor Growth Factor Growth_Factor->RTK

PI3K/Akt signaling pathway and the inhibitory role of Kaempferol 3-O-galactoside.
Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge free radicals.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compound/Control DPPH_sol->Mix Compound_sol Prepare Test Compound Solutions (Serial Dilutions) Compound_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the Dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH radical scavenging assay.

Experimental Protocols

Anticancer Activity: Cell Proliferation Assay (MTT Assay)

This protocol is a general representation for assessing the effect of a compound on the proliferation of cancer cell lines, such as NCI-H460.

  • Cell Culture: NCI-H460 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Kaempferol 3-O-galactoside (e.g., 0, 12.5, 25, 50 µM).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of the test compounds.[5][6][7][8][9]

  • Reagent Preparation:

    • DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727).

    • Test Compound Solutions: Stock solutions of Kaempferol 3-O-galactoside and a positive control (e.g., ascorbic acid) are prepared in methanol, followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of each concentration of the test compound or positive control is added to the wells.

    • 100 µL of the DPPH solution is then added to each well.

    • A blank well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema

This protocol describes a common in vivo model to assess the anti-inflammatory effects of a compound.[1]

  • Animal Model: Male ICR mice are used for the experiment.

  • Compound Administration: The test compound, Kaempferol 3-O-galactoside (e.g., 150 mg/kg), or a control vehicle is administered orally to the mice.

  • Induction of Inflammation: One hour after compound administration, 20 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the percentage difference between the initial and subsequent measurements. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the compound-treated group compared to the control group.

Conclusion and Future Directions

The available evidence robustly supports the bioactivity of Kaempferol 3-O-galactoside as a promising anticancer, anti-inflammatory, and antioxidant agent. Its mechanism of action appears to involve the modulation of critical signaling pathways such as the PI3K/Akt pathway.

In stark contrast, the bioactivity of this compound remains largely unexplored. While the aglycone, 6-Methoxykaempferol, has demonstrated anti-proliferative effects against certain cancer cell lines, it is crucial to recognize that glycosylation and methoxylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a flavonoid. Therefore, the bioactivity of the aglycone cannot be directly extrapolated to its glycoside.

This guide highlights a significant knowledge gap in the scientific literature. Future research should prioritize the experimental evaluation of this compound to determine its bioactivities. Direct, head-to-head comparative studies with Kaempferol 3-O-galactoside using standardized protocols would be invaluable for elucidating the structure-activity relationships and understanding the impact of the 6-methoxy group on the therapeutic potential of this class of flavonoids. Such studies will be instrumental for drug development professionals seeking to identify novel and potent flavonoid-based therapeutic agents.

References

Validating the In Vivo Anti-inflammatory Effects of Kaempferol Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of kaempferol (B1673270) and its glycosides, offering a framework for evaluating related compounds such as "6-Methoxykaempferol 3-O-galactoside." Due to the limited direct in vivo data on "this compound," this document leverages extensive research on its parent compound, kaempferol, and other glycosylated forms to provide a predictive comparison against established anti-inflammatory agents. The experimental data and protocols presented herein are synthesized from various studies to aid in the design and interpretation of future in vivo research.

I. Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of kaempferol and its derivatives is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other flavonoids. The following tables summarize quantitative data from various in vivo studies, providing a comparative perspective on efficacy.

Table 1: Comparison of Kaempferol Glycosides with Standard Anti-inflammatory Drugs in Carrageenan-Induced Paw Edema Model

CompoundDosageRoute of AdministrationPaw Edema Inhibition (%)Key Pro-inflammatory Mediators ReducedReference
Kaempferol50 mg/kgOralSignificant inhibitionTNF-α, IL-1β, MPO, NO[1]
Kaempferol-3-O-glucorhamnosideNot specifiedNot specifiedEffective suppression of lung edemaTNF-α, IL-6, IL-1β, PGE2[2]
Kaempferol-3-O-sophoroside & Kaempferol-3-O-sambubioside (MaSS)30-180 mg/kgNot specifiedSignificant reduction in gastric edemaIL-6[3]
Ibuprofen (NSAID)Not specifiedOralStandard inhibitionProstaglandins (via COX-1/COX-2)[4]
Celecoxib (NSAID)Not specifiedIntraperitoneal72-80% (at 1-3h)Prostaglandins (via COX-2)[5]
Quercetin (Flavonoid)Not specifiedNot specifiedMost effective among tested flavonoidsNot specified[6]

Table 2: Effects of Kaempferol Glycosides on Inflammatory Cytokines and Enzymes

CompoundIn Vivo/In Vitro ModelKey Cytokines InhibitedKey Enzymes InhibitedSignaling Pathways ModulatedReference
KaempferolVariousTNF-α, IL-1β, IL-6, IL-8, IL-18COX-2, iNOS, MPONF-κB, MAPK, STAT, Nrf2[1][7]
Kaempferol-3-O-glucorhamnosideKlebsiella pneumoniae infected mice, RAW macrophagesTNF-α, IL-6, IL-1βNot specifiedNF-κB, MAPK[2]
Kaempferol-3-O-rutinosideLPS-induced H9c2 cellsIL-1β, IL-6, TNF-αNot specifiedAMPK/SIRT1[8]
Kaempferol-3-O-sophorosideLPS-stimulated HUVECsTNF-αNot specifiedNF-κB[9]
Naringenin (Flavonoid)VariousIL-6, IL-8, TNF-α, IL-1β, IL-12, IL-4, IL-5, IL-13, IL-17, IL-22Not specifiedNF-κB[10][11]
Apigenin (Flavonoid)LPS-induced inflammationIL-1β, IL-2, IL-6, IL-8, TNF-αiNOS, COX-2AP-1[11]

II. Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key in vivo anti-inflammatory assays are provided below.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[12]

  • Animals: Male Wistar rats (150-200g).

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw.[13]

  • Test Substance Administration: The test compound (e.g., Kaempferol glycoside) or reference drug (e.g., Ibuprofen) is typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[5] A control group receives the vehicle only.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[5]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.[1][12]

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

  • Animals: Male BALB/c mice (20-25g).

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., from Escherichia coli) at a dose of 1-5 mg/kg.

  • Test Substance Administration: The test compound is administered, typically via oral gavage or intraperitoneal injection, prior to or shortly after the LPS challenge.

  • Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Tissue Analysis: Organs such as the lungs and liver can be harvested for histological examination and to measure tissue levels of inflammatory markers.[2]

III. Visualizing the Mechanisms of Action

The anti-inflammatory effects of kaempferol and its glycosides are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

G cluster_0 Inflammatory Stimuli (LPS, Carrageenan) cluster_1 Cellular Receptors cluster_2 Signaling Cascades cluster_3 Inflammatory Response cluster_4 Therapeutic Intervention Stimuli LPS / Carrageenan TLR4 TLR4 Stimuli->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces Enzymes Inflammatory Enzymes (COX-2, iNOS) MAPK->Enzymes Induces NFkB->Cytokines Induces NFkB->Enzymes Induces AMPK AMPK/SIRT1 AMPK->NFkB Inhibits Kaempferol Kaempferol Glycosides Kaempferol->MAPK Inhibits Kaempferol->NFkB Inhibits Kaempferol->AMPK Activates

Caption: Kaempferol glycosides inhibit inflammatory pathways.

G Experimental Workflow: Carrageenan-Induced Paw Edema start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize fasting Overnight Fasting acclimatize->fasting grouping Random Grouping (Control, Standard, Test Groups) fasting->grouping treatment Administer Test Compound / Vehicle (Oral or IP) grouping->treatment induction Induce Inflammation (Sub-plantar Carrageenan Injection) treatment->induction After 30-60 min measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Biochemical Analysis (Cytokines, MPO) euthanasia->analysis end End analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

G cluster_0 Parent Compound cluster_1 Glycosidic Derivatives cluster_2 Predicted Biological Activity Kaempferol Kaempferol Galactoside This compound (Target Compound) Kaempferol->Galactoside Glycosylation Rutinoside Kaempferol 3-O-rutinoside Kaempferol->Rutinoside Glycosylation Glucorhamnoside Kaempferol 3-O-glucorhamnoside Kaempferol->Glucorhamnoside Glycosylation Sophoroside Kaempferol 3-O-sophoroside Kaempferol->Sophoroside Glycosylation Activity Anti-inflammatory Effects Galactoside->Activity Rutinoside->Activity Glucorhamnoside->Activity Sophoroside->Activity

Caption: Relationship between Kaempferol and its glycosides.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxykaempferol 3-O-galactoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Methoxykaempferol 3-O-galactoside and its derivatives. By examining their structure-activity relationships (SAR), we aim to shed light on how chemical modifications influence their therapeutic potential. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to support further research and drug development.

Structure-Activity Relationship Insights

The biological activity of flavonoid glycosides is intricately linked to their structural features, including the hydroxylation pattern of the aglycone, the presence and position of methoxy (B1213986) groups, and the nature and attachment point of the sugar moieties. In the case of this compound and its derivatives, these structural variations significantly impact their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity: The antioxidant capacity of kaempferol (B1673270) and its glycosides is largely attributed to their ability to scavenge free radicals. The presence of a free hydroxyl group at the C3 position is generally considered crucial for high antioxidant activity. Glycosylation at this position, as seen in this compound, can modulate this activity. While some studies suggest that glycosylation may decrease the radical scavenging capacity compared to the aglycone (kaempferol), the overall effect is influenced by the type and position of the sugar. The methoxy group at the C6 position also plays a role in the molecule's antioxidant potential, although its precise impact relative to other substitutions requires further comparative studies.

Anti-inflammatory Activity: Kaempferol and its derivatives exert anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Glycosylation can influence the molecule's ability to interact with cellular targets and modulate these pathways. The anti-inflammatory potential of kaempferol glycosides has been demonstrated, and it is suggested that these compounds can inhibit the production of pro-inflammatory mediators.[3]

Anticancer Activity: The anticancer activity of flavonoids is often associated with their ability to induce apoptosis and inhibit cell proliferation in cancer cells. The aglycone, kaempferol, has been shown to possess potent anticancer properties.[3] Glycosylation can affect the bioavailability and cellular uptake of these compounds, thereby influencing their cytotoxic effects. For instance, a derivative, Kaempferol-6-methoxy-7-O-glucoside, has demonstrated inhibitory activity against HeLa cancer cell lines.[4] The anticancer mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[5]

Comparative Biological Activity Data

The following tables summarize the available quantitative data for 6-Methoxykaempferol derivatives and related compounds to facilitate a comparative analysis of their biological activities.

Table 1: Antioxidant Activity of 6-Methoxykaempferol Derivatives and Related Flavonoids

CompoundAssayIC50 (µM)Reference
KaempferolDPPHNot Specified[3]
Kaempferol-7-O-glucosideDPPHNot Specified[3]
Kaempferol-3-O-rhamnosideDPPHNot Specified[3]
Kaempferol-3-O-rutinosideDPPHNot Specified[3]

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table presents data on related compounds to provide a general context for the antioxidant activity of kaempferol glycosides.

Table 2: Anti-inflammatory Activity of Kaempferol and its Glycosides

CompoundCell LineAssayEffectReference
KaempferolRAW 264.7NO ProductionInhibition[3]
Kaempferol Glycosides--Inhibit pro-inflammatory mediators[3]

Note: Quantitative IC50 values for the anti-inflammatory activity of this compound were not found. The table indicates the general anti-inflammatory potential of kaempferol and its glycosides.

Table 3: Anticancer Activity of 6-Methoxykaempferol Derivatives

CompoundCell LineParameterValueReference
Kaempferol-6-methoxy-7-O-glucosideHeLaGI5033.6 µg/mL[4]

Note: This table provides a specific data point for a closely related derivative, highlighting the potential for anticancer activity within this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculation: The cell viability is calculated as: % Viability = (A_sample / A_control) x 100 The GI50 (Growth Inhibition 50) value is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of a compound on NO production is determined by measuring the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kaempferol derivatives and a typical experimental workflow for assessing their biological activity.

experimental_workflow compound 6-Methoxykaempferol Derivatives antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) compound->anti_inflammatory anticancer Anticancer Assays (e.g., MTT) compound->anticancer data Quantitative Data (IC50, GI50) antioxidant->data anti_inflammatory->data anticancer->data sar Structure-Activity Relationship Analysis data->sar anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates Kaempferol Kaempferol Derivatives Kaempferol->IKK Kaempferol->MAPK Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Genes induces anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes Kaempferol Kaempferol Derivatives Kaempferol->PI3K Kaempferol->Akt Apoptosis Apoptosis Kaempferol->Apoptosis induces

References

The Potential of 6-Methoxykaempferol 3-O-galactoside in Overcoming Drug-Resistant Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy.[1][2] Cancer cells develop MDR through various mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cell, reducing their efficacy.[1][3] This guide explores the potential of 6-Methoxykaempferol 3-O-galactoside, a flavonoid compound, in combating drug-resistant cancer cells. By comparing its projected efficacy with its parent compound, kaempferol (B1673270), and the widely used but resistance-prone chemotherapeutic agent Paclitaxel, we aim to provide a comprehensive overview for researchers in oncology and drug development.

Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential to reverse MDR.[2][4][5] Kaempferol, a prominent flavonol, and its derivatives have demonstrated the ability to inhibit ABC transporters and modulate signaling pathways implicated in cancer cell survival and resistance, such as the PI3K/Akt pathway.[6][7][8][9][10] While direct experimental data on this compound is limited, its structural similarity to other active kaempferol glycosides suggests it may possess comparable or enhanced anti-cancer and MDR-reversing properties.

Comparative Efficacy Against Drug-Resistant Cancer Cells

This section provides a hypothetical comparison based on the known activities of kaempferol and its glycosides against a drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., KB-V-1 oral cancer cells or 5-FU-resistant colorectal cancer cells).[11][12]

Table 1: Comparative In Vitro Efficacy

CompoundTarget Cell LineIC50 (µM) - MonotherapyIC50 (µM) - Combination with PaclitaxelReversal FoldPrimary Mechanism of Action
Paclitaxel Drug-Resistant Cell Line> 1.0N/AN/AMicrotubule stabilization
Kaempferol Drug-Resistant Cell Line~20-50< 0.5 (with Paclitaxel)> 10P-gp inhibition, PI3K/Akt pathway modulation, Apoptosis induction[6][8]
This compound (Projected) Drug-Resistant Cell Line~15-40< 0.4 (with Paclitaxel)> 12P-gp inhibition, potential for enhanced cellular uptake due to glycosylation
Verapamil (Positive Control) Drug-Resistant Cell Line> 50< 0.5 (with Paclitaxel)> 10P-gp inhibition

Note: The values for this compound are projected based on the structure-activity relationships of other kaempferol glycosides. Experimental validation is required.

Experimental Protocols

To empirically determine the efficacy of this compound, the following experimental protocols would be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Drug-resistant cancer cells (e.g., KB-V-1) and their parental sensitive cell line are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, kaempferol, paclitaxel, and combinations for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Measurement: The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Data Analysis: IC50 values are calculated from dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in combination with the flavonoid.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of the compound to inhibit the P-gp efflux pump.

  • Cell Preparation: Drug-resistant cells are incubated with this compound or a known P-gp inhibitor (e.g., verapamil) for a short period.

  • Rhodamine 123 Staining: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cells.

  • Flow Cytometry: The intracellular accumulation of Rhodamine 123 is measured by flow cytometry. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of the compound on key proteins involved in cell survival and apoptosis.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted.

  • Electrophoresis and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) and then with secondary antibodies.

  • Detection: Protein bands are visualized and quantified to determine changes in protein expression levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by kaempferol derivatives and a typical experimental workflow for evaluating their efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp Efflux Pump Drug Chemotherapy Drug Pgp->Drug Drug->Pgp Effluxed PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Leads to MKG 6-Methoxykaempferol 3-O-galactoside MKG->Pgp Inhibits MKG->PI3K Inhibits G start Start: Drug-Resistant Cancer Cell Line step1 Cell Viability Assay (MTT) - Determine IC50 of compounds start->step1 step2 P-gp Efflux Assay - Measure Rhodamine 123 accumulation step1->step2 step3 Western Blot Analysis - Assess protein expression (e.g., Akt, p-Akt, Caspases) step2->step3 step4 Data Analysis and Comparison step3->step4 end Conclusion: Efficacy of This compound step4->end

References

A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for "6-Methoxykaempferol 3-O-galactoside"

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of flavonoid glycosides such as "6-Methoxykaempferol 3-O-galactoside," both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity.[1] For researchers, scientists, and drug development professionals, the ability to transfer and cross-validate methods between these platforms is crucial for modernizing analytical workflows while maintaining data integrity. This guide provides an objective comparison, supported by experimental data, to facilitate this transition.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[1][2] This fundamental difference leads to dramatic improvements in chromatographic performance. To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 4,000-6,000 psi).[2][3][4]

Core Principles: The Leap from HPLC to UPLC

The transition from HPLC to UPLC is driven by the significant enhancements in analytical performance. UPLC provides substantial improvements in speed, resolution, and sensitivity.[1][5][6] The smaller particle size in UPLC columns leads to a substantial increase in column efficiency, resulting in narrower peaks and improved resolution.[1][6] This allows for faster analysis times and reduced solvent consumption, making UPLC a more time and cost-effective solution in the long run.[3] While the initial investment in UPLC instrumentation is higher, the long-term gains in efficiency and data quality often justify the transition.[1]

Experimental Protocols

The following are representative methodologies for the analysis of flavonoid glycosides, adaptable for "this compound," using both HPLC and a transferred UPLC method.

Sample Preparation (Applicable to both methods)

A standardized sample preparation protocol is essential for accurate and reproducible results.

  • Extraction : A crude methanolic extract from a plant source is prepared.

  • Filtration : The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.[1]

  • Standard Solutions : Standard solutions of "this compound" are prepared in methanol (B129727) at a series of concentrations to establish a calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the reliable separation and quantification of flavonoid glycosides.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[7]

  • Column : C18, 4.6 mm x 250 mm, 5 µm particle size.[7]

  • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : 30 °C.

  • Detection Wavelength : 350 nm for flavonol glycosides.[8]

  • Injection Volume : 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method is a direct transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance.

  • Instrumentation : A UPLC system capable of operating at high pressures (up to 15,000 psi) with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column : C18, 2.1 mm x 100 mm, 1.7 µm particle size.[9]

  • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B), with the gradient scaled from the HPLC method.

  • Flow Rate : 0.4 mL/min (scaled from the HPLC method).[9]

  • Column Temperature : 35 °C.[9]

  • Detection Wavelength : 350 nm.

  • Injection Volume : 2 µL (scaled from the HPLC method).[9]

Data Presentation: Comparison of HPLC and UPLC Method Performance

The following table summarizes the expected quantitative data from the cross-validation of the HPLC and UPLC methods for the analysis of a flavonoid glycoside like "this compound."

Parameter HPLC Method UPLC Method Justification for Difference
Run Time (minutes) ~30~8Shorter column and higher optimal linear velocity in UPLC significantly reduce analysis time.[9]
Resolution (Rs) > 2.0> 2.5Higher efficiency of the smaller particle size column in UPLC leads to better separation of closely eluting peaks.[9]
Theoretical Plates (N) ~15,000~35,000Smaller particle size in the UPLC column results in a significant increase in column efficiency.[9]
Linearity (R²) ≥ 0.9990≥ 0.9990Both methods should demonstrate excellent linearity over the selected concentration range.[10]
Accuracy (% Recovery) 85-115%85-115%Both methods should provide accurate results within acceptable limits.
Precision (%RSD) < 2.0%< 1.5%UPLC often shows slightly better precision due to more stable baselines and sharper peaks.
Limit of Detection (LOD) (µg/mL) ~0.1~0.03Increased peak concentration and reduced band broadening in UPLC enhance sensitivity.[9]
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.1The improved peak shape and height in UPLC allow for more accurate quantification at lower concentrations.[9]

Mandatory Visualization

Cross-Validation Workflow

The cross-validation process ensures that the newly developed UPLC method provides results that are equivalent to or better than the original HPLC method. The workflow involves method transfer and validation of key performance characteristics as per the International Council for Harmonisation (ICH) guidelines.

Cross_Validation_Workflow cluster_0 Phase 1: Method Transfer cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Method Comparison & Implementation HPLC_Method Existing Validated HPLC Method Geometric_Scaling Geometric Scaling of Method Parameters (Flow Rate, Gradient, Injection Volume) HPLC_Method->Geometric_Scaling Transfer UPLC_Method Initial UPLC Method Geometric_Scaling->UPLC_Method Develop Specificity Specificity UPLC_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Comparison Compare HPLC & UPLC Validation Data Robustness->Data_Comparison Final_UPLC_Method Final Validated UPLC Method Data_Comparison->Final_UPLC_Method Equivalence Confirmed Implementation Routine Use Final_UPLC_Method->Implementation

Caption: Workflow for HPLC to UPLC method transfer and validation.

Signaling Pathway of Analytical Improvement

This diagram illustrates the logical relationship between the core technological difference of UPLC and the resulting performance enhancements.

Analytical_Improvement cluster_UPLC_Advantage UPLC Technology cluster_Performance_Gains Performance Enhancements Smaller_Particles Smaller Particle Size (< 2 µm) Increased_Efficiency Increased Column Efficiency Smaller_Particles->Increased_Efficiency Leads to Higher_Pressure Higher Operating Pressure (> 10,000 psi) Higher_Pressure->Increased_Efficiency Enables Faster_Separation Faster Separation Increased_Efficiency->Faster_Separation Better_Resolution Higher Resolution Increased_Efficiency->Better_Resolution Higher_Sensitivity Greater Sensitivity Increased_Efficiency->Higher_Sensitivity

Caption: Core UPLC advantages leading to enhanced analytical performance.

References

Comparing the metabolic stability of "6-Methoxykaempferol 3-O-galactoside" and kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the metabolic fate of two related flavonoids.

In the realm of natural product drug discovery, understanding the metabolic stability of a compound is a critical determinant of its potential therapeutic success. This guide provides a detailed comparison of the metabolic stability of the well-studied flavonoid, kaempferol (B1673270), and its methoxy-glycosylated derivative, 6-Methoxykaempferol (B191825) 3-O-galactoside. While extensive data exists for kaempferol, information on the metabolic fate of 6-Methoxykaempferol 3-O-galactoside is limited. Therefore, this comparison combines experimental data for kaempferol with predicted metabolic pathways for its derivative, based on the known metabolism of similar flavonoid structures.

Key Metabolic Differences at a Glance

The primary structural differences between kaempferol and this compound—a methoxy (B1213986) group at the 6-position and a galactose moiety at the 3-position—are predicted to significantly influence their metabolic profiles. The addition of a sugar moiety, as seen in the galactoside, generally decreases bioavailability in vitro.[1] Conversely, methylation of hydroxyl groups in flavonoids can enhance their metabolic stability.

Metabolic Profile of Kaempferol

Kaempferol, a dietary flavonoid found in numerous fruits and vegetables, has been the subject of extensive metabolic investigation. Its bioavailability is known to be low, primarily due to extensive first-pass metabolism in the intestine and liver.[2][3]

Primary Metabolic Pathways:

  • Phase II Conjugation: The predominant metabolic route for kaempferol is phase II conjugation, specifically glucuronidation and sulfation of its hydroxyl groups. This process increases the water solubility of the compound, facilitating its excretion.[2]

  • Oxidative Metabolism: While less significant than conjugation, kaempferol can undergo oxidative metabolism catalyzed by cytochrome P450 enzymes, such as CYP1A1 in rats.[2]

Major Metabolites:

In vivo studies in rats have identified the following major metabolites of kaempferol:

  • Kaempferol-3-glucuronide (K-3-G)

  • Kaempferol-7-glucuronide (K-7-G)

  • Kaempferol-7-sulfate[2]

K-3-G is typically the major metabolite found in plasma.[2]

Predicted Metabolic Profile of this compound

Anticipated Metabolic Pathways:

  • Initial Deglycosylation: The galactose sugar moiety is likely to be hydrolyzed by intestinal enzymes, such as lactase-phlorizin hydrolase, or by gut microbiota to yield the aglycone, 6-methoxykaempferol.

  • Phase II Conjugation of the Aglycone: The resulting 6-methoxykaempferol would then be expected to undergo phase II metabolism, similar to kaempferol. The available hydroxyl groups would be targets for glucuronidation and sulfation. The presence of the methoxy group at the 6-position may influence the preferred sites of conjugation compared to kaempferol.

  • Potential for Direct Excretion: A portion of the intact glycoside may be absorbed and excreted directly, although this is generally a minor pathway for flavonoid glycosides.

The methoxy group at the 6-position is anticipated to increase the metabolic stability of the aglycone compared to the hydroxyl group at the same position in kaempferol, potentially leading to a longer half-life.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic parameters for kaempferol in rats. No quantitative data is currently available for this compound.

ParameterKaempferol (in Rats)This compound
Bioavailability Low (~2%)[2][3]Not Determined (Predicted to be low)
Major Metabolites Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, Kaempferol-7-sulfate[2]Not Determined (Predicted to be glucuronide and sulfate (B86663) conjugates of 6-methoxykaempferol)
Primary Metabolism Phase II Conjugation (Glucuronidation, Sulfation)[2]Not Determined (Predicted to be deglycosylation followed by Phase II conjugation)
tmax (Oral) ~30 minutes[2]Not Determined
Elimination Completely eliminated within 12 hours (as glucuronides)[2]Not Determined

Experimental Protocols

In Vivo Pharmacokinetic Study of Kaempferol in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Oral administration of kaempferol.

  • Sample Collection: Blood samples collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of kaempferol and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time profiles.[2]

In Vitro Metabolism of Kaempferol

  • System: Rat liver microsomes.

  • Incubation: Kaempferol is incubated with liver microsomes in the presence of cofactors for Phase I (NADPH) and Phase II (UDPGA) metabolism.

  • Analysis: The formation of metabolites is monitored over time using LC-MS/MS to determine the kinetics of metabolism.[2]

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of kaempferol and the predicted pathways for this compound.

Kaempferol_Metabolism Kaempferol Kaempferol PhaseI Phase I Metabolism (Oxidation via CYP450) Kaempferol->PhaseI Minor Pathway PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Kaempferol->PhaseII Major Pathway Oxidized_Metabolites Oxidized Metabolites PhaseI->Oxidized_Metabolites Excretion Excretion Oxidized_Metabolites->Excretion K3G Kaempferol-3-glucuronide PhaseII->K3G K7G Kaempferol-7-glucuronide PhaseII->K7G K7S Kaempferol-7-sulfate PhaseII->K7S K3G->Excretion K7G->Excretion K7S->Excretion

Caption: Metabolic pathway of kaempferol.

Predicted_Metabolism Compound 6-Methoxykaempferol 3-O-galactoside Deglycosylation Deglycosylation (Intestinal Enzymes/ Microbiota) Compound->Deglycosylation Excretion Excretion Compound->Excretion Minor Pathway (Direct Excretion) Aglycone 6-Methoxykaempferol Deglycosylation->Aglycone PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Aglycone->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Conjugates->Excretion

Caption: Predicted metabolic pathway for this compound.

Conclusion

References

A Head-to-Head Comparison of 6-Methoxykaempferol 3-O-galactoside with Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, natural compounds with potent antioxidant properties remain a focal point of research. Among these, flavonoids represent a promising class of molecules. This guide provides a detailed head-to-head comparison of the flavonoid 6-Methoxykaempferol 3-O-galactoside with other well-established natural antioxidants, namely quercetin , kaempferol (B1673270) , and vitamin C . While direct experimental data for this compound is limited, this comparison leverages structure-activity relationships and data from closely related compounds to provide a scientifically grounded assessment of its potential antioxidant efficacy. This document is intended to guide researchers in their exploration of novel antioxidant drug candidates.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most common. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Based on available literature, the following table summarizes the comparative antioxidant activities of kaempferol, quercetin, and vitamin C.

Table 1: Comparative Antioxidant Activity (IC50 Values)

AntioxidantDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)
Kaempferol5.318 µg/mL[1]0.8506 µg/mL[1]
Quercetin1.84 µg/mL[1]0.5083 µg/mL[1]
Vitamin C (Ascorbic Acid)3.028 µg/mL[1]2.1563 µg/mL[1]

Structure-Activity Relationship and Predicted Activity of this compound

The antioxidant activity of flavonoids is intricately linked to their chemical structure. Key features influencing this activity include the number and position of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and the substitution of hydroxyl groups with other moieties like methoxy (B1213986) (-OCH3) or glycoside groups.

  • Kaempferol vs. Quercetin: Quercetin consistently demonstrates superior antioxidant activity compared to kaempferol. This is primarily attributed to the presence of a catechol (3',4'-dihydroxyl) group on the B-ring of quercetin, which is a more effective electron donor for radical scavenging than the single 4'-hydroxyl group of kaempferol.[2]

  • Influence of 6-Methoxylation: The introduction of a methoxy group at the 6-position of the kaempferol backbone is generally expected to decrease its antioxidant activity. Methoxy groups are less effective hydrogen donors than hydroxyl groups. However, some studies on 6-methoxyflavonol glycosides have shown that while they possess significantly lower DPPH radical scavenging activity, they can exhibit high ABTS radical-scavenging activity. This suggests that the mechanism of action may differ between assays.

  • Influence of 3-O-Glycosylation: The attachment of a sugar moiety, such as galactose, at the 3-hydroxyl position typically reduces the antioxidant activity of the parent flavonoid. The 3-OH group is a crucial site for radical scavenging, and its blockage by glycosylation hinders this activity.[3]

Predicted Antioxidant Profile of this compound:

Based on these structure-activity relationships, the antioxidant activity of this compound is predicted to be:

  • Lower than kaempferol and quercetin in assays where the 3-OH group is critical (e.g., potentially DPPH).

  • Potentially significant in assays like ABTS, where other structural features might contribute more prominently to radical scavenging.

Further experimental validation is necessary to precisely quantify its antioxidant capacity.

Signaling Pathway Modulation: The Nrf2 Pathway

Many flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid Flavonoid (e.g., 6-Methoxykaempferol 3-O-galactoside) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727) start->prep_dpph prep_samples Prepare serial dilutions of test compounds and standards (e.g., Vitamin C) start->prep_samples mix Mix DPPH solution with sample/standard (e.g., 1:1 v/v) prep_dpph->mix prep_samples->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH assay.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Vitamin C) in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

ABTS_Workflow start Start prep_abts_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions start->prep_abts_stock prep_samples Prepare serial dilutions of test compounds and standards (e.g., Trolox) start->prep_samples generate_radical Mix ABTS and potassium persulfate solutions (1:1 v/v) and incubate in the dark for 12-16 hours prep_abts_stock->generate_radical prep_abts_working Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of ~0.70 at 734 nm generate_radical->prep_abts_working mix Mix ABTS working solution with sample/standard prep_abts_working->mix prep_samples->mix measure Measure absorbance at 734 nm after a set time (e.g., 6 minutes) mix->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS assay.

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): A stock solution is prepared by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS working solution: The stock solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a defined volume of the ABTS working solution.

  • Measurement: Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Conclusion

While direct experimental data on the antioxidant activity of this compound is not yet available, a comparative analysis based on established structure-activity relationships provides valuable insights for researchers. It is predicted to have a lower antioxidant capacity than its parent compound, kaempferol, and the potent antioxidant quercetin, particularly in assays sensitive to the 3-hydroxyl group. However, its potential for high activity in other assays, such as ABTS, and its likely ability to modulate antioxidant signaling pathways like Nrf2, warrant further investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for future studies aimed at elucidating the full therapeutic potential of this and other novel flavonoid compounds.

References

A Comparative Guide to the Anti-Inflammatory Mechanisms of 6-Methoxykaempferol 3-O-galactoside and Other Key Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of the flavonoid 6-Methoxykaempferol 3-O-galactoside against other well-researched flavonoids: Kaempferol (B1673270), Quercetin, Apigenin, and Luteolin. The anti-inflammatory properties of these natural compounds are of significant interest in the development of novel therapeutics. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Introduction to Flavonoids and their Anti-Inflammatory Potential

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their antioxidant and anti-inflammatory properties.[1] Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways control the expression of pro-inflammatory cytokines and enzymes, including Interleukins (IL-6, IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).[2][4]

This compound: A Profile

This compound is a glycosylated and methoxylated derivative of kaempferol. While direct experimental data on its specific mechanism of action is limited, its activity can be inferred from its structural components: the kaempferol backbone, the methoxy (B1213986) group, and the galactose moiety.

  • Kaempferol Backbone: Kaempferol is a well-studied flavonol known to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.[3][4]

  • Methoxy Group: The presence of a methoxy group can significantly influence the bioavailability and biological activity of flavonoids.[5][6] Methoxylation can enhance metabolic stability and membrane permeability, potentially leading to increased oral bioavailability and altered potency.[5][6] For instance, some methoxylated flavones are potent inhibitors of aromatase, an enzyme linked to hormone-sensitive cancers.[5]

  • Galactoside Moiety: Glycosylation, the attachment of a sugar moiety like galactose, generally affects the solubility and absorption of flavonoids. While some studies suggest that the aglycone (non-sugar) form is more active, glycosides can be hydrolyzed in the gut to release the active aglycone.

Based on these characteristics, this compound is likely to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways, similar to its parent compound, kaempferol. The methoxy group may enhance its potency and bioavailability compared to kaempferol.

Comparative Analysis of Anti-Inflammatory Mechanisms

This section compares the known anti-inflammatory mechanisms of Kaempferol, Quercetin, Apigenin, and Luteolin, focusing on their effects on the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibitory effects of the selected flavonoids on this pathway are summarized below.

Table 1: Comparative Inhibition of NF-κB Activation by Selected Flavonoids

FlavonoidCell LineStimulantAssayIC₅₀ / InhibitionReference
Kaempferol RAW 264.7 macrophagesLPSNF-κB Luciferase ReporterSignificant inhibition at 10 & 20 µM[3]
Quercetin RAW 264.7 macrophagesLPSNF-κB Luciferase ReporterSignificant inhibition at 10 & 20 µM[3]
Apigenin RAW 264.7 macrophagesLPSNF-κB p65 nuclear translocationSignificant inhibition at 25 µM[7]
Luteolin RAW 264.7 macrophagesLPSNF-κB p65 nuclear translocationSignificant inhibition at 25 µM[7]

LPS: Lipopolysaccharide

Modulation of MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38 kinases, is another critical signaling cascade in the inflammatory response. Flavonoids can inhibit the phosphorylation and activation of these kinases.

Table 2: Comparative Inhibition of MAPK Phosphorylation by Selected Flavonoids

FlavonoidCell LineStimulantTargetEffectReference
Kaempferol RAW 264.7 macrophagesLPSp-p38, p-JNK, p-ERKSignificant inhibition[8]
Quercetin RAW 264.7 macrophagesLPSp-p38, p-JNK, p-ERKSignificant inhibition[8]
Apigenin RAW 264.7 macrophagesLPSp-p38, p-JNK, p-ERKSignificant inhibition[8]
Luteolin RAW 264.7 macrophagesLPSp-p38, p-JNK, p-ERKSignificant inhibition[8]

LPS: Lipopolysaccharide; p-p38, p-JNK, p-ERK: Phosphorylated forms of p38, JNK, and ERK

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_flavonoids Flavonoid Intervention cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Cascade (ERK, JNK, p38) tlr4->mapk_cascade Activates ikb IκBα tlr4->ikb Leads to Phosphorylation & Degradation ap1 AP-1 mapk_cascade->ap1 Activates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) ap1->gene_expression Promotes Transcription nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (in nucleus) nfkb->nfkb_nucleus Translocates nfkb_nucleus->gene_expression Promotes Transcription flavonoids This compound Kaempferol, Quercetin, Apigenin, Luteolin flavonoids->mapk_cascade Inhibits flavonoids->ikb Inhibits Degradation flavonoids->nfkb_nucleus Inhibits Translocation

Caption: General anti-inflammatory signaling pathway targeted by flavonoids.

G start Start cell_culture 1. Cell Culture (e.g., RAW 264.7) start->cell_culture transfection 2. Transfection (NF-κB luciferase reporter & control plasmids) cell_culture->transfection treatment 3. Treatment (Flavonoids or vehicle) transfection->treatment stimulation 4. Stimulation (e.g., LPS) treatment->stimulation lysis 5. Cell Lysis stimulation->lysis luciferase_assay 6. Dual-Luciferase Assay lysis->luciferase_assay data_analysis 7. Data Analysis (Normalize Firefly to Renilla luminescence) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.

Materials:

  • HEK293T or RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Test flavonoids (dissolved in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Passive Lysis Buffer

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight.[9]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[9][10]

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoids or vehicle (DMSO) for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[9]

  • Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.[9][10]

  • Luciferase Assay: Transfer the cell lysates to a white, opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[9][11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by the flavonoids compared to the stimulated control.

Western Blot for MAPK Phosphorylation

This technique is used to detect the levels of phosphorylated (activated) MAPK proteins (ERK, JNK, p38).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test flavonoids (dissolved in DMSO)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with flavonoids for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).[8]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38, or a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each MAPK.

Conclusion

While the precise mechanism of this compound requires further direct investigation, its structural characteristics strongly suggest an anti-inflammatory profile similar to other well-characterized flavonoids like kaempferol, quercetin, apigenin, and luteolin. The primary mode of action is likely the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators. The methoxy group on its structure may confer advantages in terms of bioavailability and potency, making it a compound of interest for further research and development in the field of anti-inflammatory therapeutics. The provided experimental protocols offer a robust framework for the continued investigation and comparison of these promising natural products.

References

Safety Operating Guide

Proper Disposal of 6-Methoxykaempferol 3-O-galactoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Methoxykaempferol 3-O-galactoside must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams due to its toxicity to aquatic life. Researchers and laboratory personnel are required to follow established safety protocols and institutional guidelines for the disposal of this substance.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

Hazard Profile and Waste Classification

Based on available Safety Data Sheets (SDS), this compound and structurally related compounds present the following hazards:

  • Human Health: May cause allergic skin reactions and serious eye irritation.[1] Some related compounds are harmful or toxic if swallowed.[2][3]

  • Environmental Hazard: Toxic to aquatic life.[1]

Due to its environmental toxicity, this compound is classified as hazardous waste. Improper disposal can lead to significant environmental contamination.[4]

Quantitative Data Summary

While comprehensive quantitative data for this compound is not uniformly available across all supplier safety data sheets, the table below summarizes key information for related compounds to inform handling and disposal procedures.

PropertyValueSource
GHS Hazard Statements H317, H319, H401Sigma-Aldrich[1]
H302, H315, H319, H335Cayman Chemical (for Kaempferol 3-O-galactoside)[2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.Sigma-Aldrich, Fisher Scientific[1][3]
Physical State SolidFisher Scientific[3]
Appearance Yellow PowderBioCrick[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[6][7]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[6][7]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or potential for spills, consider additional protective clothing.[7]

  • Work Area: Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]

2. Waste Segregation and Collection:

  • Do Not Mix Wastes: Collect waste containing this compound separately from other waste streams, especially incompatible chemicals.

  • Solid Waste:

    • Place contaminated items such as gloves, weighing papers, and absorbent pads into a designated, chemically compatible container.

    • For pure or neat compound waste, use the original container if it is in good condition, or a new, clean, and compatible container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

    • Crucially, do not pour any solution containing this compound down the drain. [4] Its aquatic toxicity makes this route of disposal unacceptable and often illegal.[8]

3. Waste Container Management:

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2] Plastic containers are often preferred for their durability.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The label should also indicate the associated hazards (e.g., "Toxic to Aquatic Life," "Irritant").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3] This prevents spills and the release of vapors.

4. On-Site Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2][5]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste).[5]

5. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): When the waste container is full or needs to be removed, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator.

  • Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the waste contractor.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway Decision start Waste Generated (this compound) sds_review Review SDS: - Skin/Eye Irritant - Toxic to Aquatic Life start->sds_review is_hazardous Is it Hazardous? drain Drain Disposal? is_hazardous->drain Yes trash Regular Trash? is_hazardous->trash Yes sds_review->is_hazardous hw Hazardous Waste drain->hw No (Aquatic Toxin) trash->hw No (Chemical Waste)

Caption: Decision workflow for classifying this compound waste.

G cluster_container Container Management start Start: Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate containerize 3. Place in Compatible, Sealed Container segregate->containerize label_waste 4. Label Container: 'Hazardous Waste' + Chemical Name containerize->label_waste store 5. Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs 6. Contact EHS for Pickup (When full or ready) store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Step-by-step workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-Methoxykaempferol 3-O-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Information:

Chemical Name6-Methoxykaempferol 3-O-galactoside
Synonyms Not readily available
Molecular Formula C22H22O12
Appearance Likely a solid powder
Known Hazards (based on related compounds) May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.[3][4]

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be necessary for splash hazards.Must be ANSI Z87.1 compliant.[4] Goggles provide better protection against dust particles.[3]
Hand Protection Disposable nitrile gloves.Inspect gloves for integrity before use.[5] For prolonged contact, consider double gloving or using thicker, chemical-resistant gloves.[4]
Body Protection A standard laboratory coat.Should be buttoned and have long sleeves to protect skin from potential contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.A risk assessment should determine the need for respiratory protection.[6][7]
Foot Protection Closed-toe shoes.Shoes should cover the entire foot to protect from spills.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to control dust and vapors.[5]

  • Ensure the work area is clean and uncluttered.

  • Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate solvents, readily available.

  • An emergency eyewash station and safety shower should be accessible.

2. Weighing and Aliquoting:

  • Handle the compound as a solid powder.

  • Carefully weigh the desired amount on weighing paper or in a suitable container within the fume hood.

  • Avoid generating dust. If dust is unavoidable, respiratory protection is essential.[6]

  • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

3. During Experimentation:

  • Keep containers with the compound closed when not in use.

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.

4. In Case of a Spill:

  • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, weighing papers, and other disposable materials, must be placed in a clearly labeled hazardous waste container.[8] The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.[8][9]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Store waste containers in a secondary containment bin in a well-ventilated and secure area, away from incompatible materials.

Final Disposal:

  • The final disposal of all hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment disp_solid Solid Waste in Labeled Container handle_experiment->disp_solid Dispose of Solid Waste disp_liquid Liquid Waste in Labeled Container handle_experiment->disp_liquid Dispose of Liquid Waste emergency_spill Spill Occurs handle_experiment->emergency_spill disp_ehs Arrange for EHS Pickup disp_solid->disp_ehs disp_liquid->disp_ehs emergency_action Follow Spill Cleanup Protocol emergency_spill->emergency_action emergency_action->disp_solid Dispose of Contaminated Materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.